Product packaging for 2-(4-Fluorophenyl)morpholine oxalate(Cat. No.:CAS No. 1198416-85-1)

2-(4-Fluorophenyl)morpholine oxalate

Cat. No.: B1287042
CAS No.: 1198416-85-1
M. Wt: 271.24 g/mol
InChI Key: WACMOZTXUUXHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Fluorophenyl)morpholine oxalate is a useful research compound. Its molecular formula is C12H14FNO5 and its molecular weight is 271.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO5 B1287042 2-(4-Fluorophenyl)morpholine oxalate CAS No. 1198416-85-1

Properties

IUPAC Name

2-(4-fluorophenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMOZTXUUXHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Fluorophenyl)morpholine oxalate synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)morpholine Oxalate

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Fluorophenyl)morpholine and its subsequent conversion to the oxalate salt. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details various synthetic strategies, providing step-by-step experimental protocols, comparative quantitative data, and visual diagrams of the reaction pathways.

Overview of Synthesis Strategies

The synthesis of 2-(4-Fluorophenyl)morpholine can be approached through several strategic routes. The most common methods involve the cyclization of a key intermediate, often derived from 4-fluorophenyl starting materials. This guide will focus on two prevalent and illustrative pathways:

  • Pathway A: Reductive Amination and Cyclization: A two-step process involving the initial reaction of 2-aminoethoxy)ethanol with 4-fluorobenzaldehyde followed by reductive cyclization.

  • Pathway B: From 4-Fluorophenacyl Bromide: A route that proceeds via the formation of a key morpholinone intermediate, which is subsequently reduced.

Following the synthesis of the free base, the final step involves its reaction with oxalic acid to precipitate the stable and crystalline oxalate salt.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the core synthesis strategies.

G start1 4-Fluorobenzaldehyde intermediate Schiff Base Intermediate start1->intermediate start2 2-(2-Aminoethoxy)ethanol start2->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization product 2-(4-Fluorophenyl)morpholine (Free Base) cyclization->product

Caption: Pathway A: Reductive amination and cyclization route.

G start1 4-Fluorophenacyl Bromide intermediate1 Intermediate Adduct start1->intermediate1 start2 Diethanolamine start2->intermediate1 intermediate2 5-(4-Fluorophenyl)morpholin-3-one intermediate1->intermediate2 Cyclization reduction Reduction (e.g., LiAlH4) intermediate2->reduction product 2-(4-Fluorophenyl)morpholine (Free Base) reduction->product

Caption: Pathway B: Synthesis via a morpholinone intermediate.

G free_base 2-(4-Fluorophenyl)morpholine (in Ethanol) mixing Combine and Stir (Room Temperature) free_base->mixing oxalic_acid Oxalic Acid (in Ethanol) oxalic_acid->mixing precipitation Precipitation mixing->precipitation filtration Filtration & Drying precipitation->filtration final_product 2-(4-Fluorophenyl)morpholine Oxalate Salt filtration->final_product

Caption: Experimental workflow for oxalate salt formation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis pathways and final salt formation.

Pathway A: Reductive Amination and Cyclization

This protocol involves the formation of a Schiff base followed by a reductive cyclization to yield the morpholine ring.

Step 1: Synthesis of the Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).

  • Add 2-(2-aminoethoxy)ethanol (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2 hours. The formation of the Schiff base can be monitored by TLC.

Step 2: Reductive Cyclization

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 2-(4-Fluorophenyl)morpholine free base.

Pathway B: From 4-Fluorophenacyl Bromide

This route utilizes a morpholinone intermediate, which is then reduced to the target compound.

Step 1: Synthesis of 5-(4-Fluorophenyl)morpholin-3-one

  • Dissolve 4-fluorophenacyl bromide (1.0 eq) and diethanolamine (2.5 eq) in acetonitrile (10 mL per gram of bromide).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the morpholinone intermediate.

Step 2: Reduction of the Morpholinone

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C.

  • Dissolve the 5-(4-Fluorophenyl)morpholin-3-one (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluorophenyl)morpholine free base.

Formation of the Oxalate Salt
  • Dissolve the crude 2-(4-Fluorophenyl)morpholine free base in absolute ethanol (EtOH) (10 mL per gram of base).

  • In a separate flask, dissolve oxalic acid (1.1 eq) in a minimal amount of hot absolute ethanol.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • A white precipitate will form. Continue stirring at room temperature for 1 hour.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield the final this compound salt.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the described synthesis pathways. These values are illustrative and can vary based on reaction scale and specific laboratory conditions.

Table 1: Comparison of Synthesis Pathways for Free Base

ParameterPathway APathway B
Overall Yield 65-75%50-60%
Purity (Crude) ~90%~85%
Key Reagents 4-Fluorobenzaldehyde, NaBH₄4-Fluorophenacyl Bromide, LiAlH₄
Reaction Steps 22
Safety Considerations NaBH₄ is a water-reactive reducing agent.LiAlH₄ is highly pyrophoric and water-reactive. Requires inert atmosphere.

Table 2: Characterization Data for this compound

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 198-202 °C
Purity (by HPLC) >99.0%
Solubility Soluble in water, sparingly soluble in ethanol

The Neuropharmacological Profile of 2-(4-Fluorophenyl)morpholine Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-(4-Fluorophenyl)morpholine oxalate within the central nervous system (CNS). Based on the pharmacological data of structurally analogous compounds, particularly fluorinated phenmetrazine derivatives, this document elucidates the likely molecular targets and neurochemical effects of this compound. The primary mechanism is proposed to be the modulation of monoamine neurotransmission through interaction with dopamine and norepinephrine transporters, leading to increased extracellular levels of these neurotransmitters. This guide summarizes key quantitative data from relevant analogs, details pertinent experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

2-(4-Fluorophenyl)morpholine is a substituted phenylmorpholine derivative. Compounds within this class are recognized for their psychostimulant properties, primarily mediated by their interaction with monoamine transporters.[1][2] The addition of a fluorine atom to the phenyl ring, as seen in 2-(4-Fluorophenyl)morpholine, is a common medicinal chemistry strategy to modulate the pharmacological profile of CNS-active compounds, often influencing potency and selectivity.[3] Due to the scarcity of direct pharmacological data for the oxalate salt of 2-(4-Fluorophenyl)morpholine, this guide will draw upon the well-documented pharmacology of its close structural analog, 4-fluorophenmetrazine (4-FPM), to infer its mechanism of action.

Proposed Mechanism of Action

The central hypothesis is that 2-(4-Fluorophenyl)morpholine acts as a monoamine releasing agent , with a pronounced effect on the dopaminergic and noradrenergic systems. This action is likely mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET) .[3][4]

Interaction with Monoamine Transporters

Substituted phenylmorpholines, such as phenmetrazine and its fluorinated analogs, are known to be substrates for DAT and NET.[4][5] This suggests that 2-(4-Fluorophenyl)morpholine is likely transported into the presynaptic neuron by these transporters. This uptake process is a key step in its mechanism of action. Once inside the neuron, it is thought to disrupt the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and subsequent efflux of these neurotransmitters into the synaptic cleft.[3][4]

Neurotransmitter Release

The primary neurochemical effect of 2-(4-Fluorophenyl)morpholine is predicted to be an increase in the extracellular concentrations of dopamine and norepinephrine.[4][6] This elevation in synaptic monoamine levels is responsible for the anticipated stimulant effects of the compound. The effect on the serotonin transporter (SERT) is expected to be significantly less pronounced, indicating a degree of selectivity for catecholaminergic systems.[3]

Quantitative Data from Structural Analogs

The following table summarizes the in vitro potencies of 4-fluorophenmetrazine (4-FPM), a close structural analog of 2-(4-Fluorophenyl)morpholine, at the human dopamine, norepinephrine, and serotonin transporters. This data provides a reasonable estimate of the expected activity profile for 2-(4-Fluorophenyl)morpholine.

CompoundTransporterIC50 (µM) for Uptake Inhibition
4-Fluorophenmetrazine (4-FPM)DAT< 2.5
NET< 2.5
SERT> 80
Data from Mayer et al., 2017.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of 2-(4-Fluorophenyl)morpholine at the synapse and the logical relationship of its effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2-FPM_ext 2-(4-Fluorophenyl)morpholine (extracellular) DAT_NET DAT / NET 2-FPM_ext->DAT_NET Uptake 2-FPM_int 2-(4-Fluorophenyl)morpholine (intracellular) DAT_NET->2-FPM_int DA_NE_synapse Synaptic DA / NE DAT_NET->DA_NE_synapse Efflux Vesicles Vesicles (DA/NE) 2-FPM_int->Vesicles Disrupts Storage DA_NE_cytosol Cytosolic DA / NE Vesicles->DA_NE_cytosol Release DA_NE_cytosol->DAT_NET Reverse Transport Receptors Postsynaptic Dopamine/Norepinephrine Receptors DA_NE_synapse->Receptors Binding Signal Postsynaptic Signaling (Stimulant Effects) Receptors->Signal

Caption: Proposed mechanism of 2-(4-Fluorophenyl)morpholine at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound, based on protocols used for its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters.

Protocol:

  • Membrane Preparation: Crude synaptosomal membranes are prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radioligands: Specific radioligands are used, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound in an appropriate buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the Ki (inhibitory constant) values from competition binding curves.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions.

  • Radiolabeling: Synaptosomes are preloaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Superfusion: The preloaded synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer.

  • Drug Application: After a stable baseline of neurotransmitter release is established, varying concentrations of this compound are added to the perfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total synaptosomal content, and EC50 values (effective concentration for 50% of maximal release) are calculated.

Start Start Prep Prepare Synaptosomes from Rat Brain Start->Prep Load Preload with [³H]Neurotransmitter Prep->Load Superfuse Superfuse with Buffer & Establish Baseline Load->Superfuse AddDrug Add this compound Superfuse->AddDrug Collect Collect Superfusate Fractions AddDrug->Collect Quantify Quantify Radioactivity (LSC) Collect->Quantify Analyze Calculate EC50 for Release Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro neurotransmitter release assay.

Conclusion

While direct experimental data for this compound is limited, a strong inference can be made from the pharmacological profiles of its close structural analogs. The available evidence strongly suggests that this compound functions as a monoamine releasing agent with a preference for the dopamine and norepinephrine transporters. This profile indicates a potential for psychostimulant effects. Further in-depth studies, following the protocols outlined in this guide, are necessary to definitively characterize the precise mechanism of action and pharmacological properties of this compound. Such research will be crucial for any future development and for understanding its potential therapeutic applications and abuse liability.

References

Physicochemical Properties of 2-(4-Fluorophenyl)morpholine Oxalate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound recognized as a key intermediate in pharmaceutical research and development.[1][2] Its structure, featuring a morpholine ring substituted with a 4-fluorophenyl group, makes it a valuable building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2] The presence of the fluorophenyl group is suggested to enhance lipophilicity, a critical parameter for drug candidates intended for CNS applications.[1] This technical guide provides a summary of the available physicochemical data for this compound and outlines general experimental protocols for the determination of these properties.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO·C₂H₂O₄[1]
Molecular Weight 271.24 g/mol [1]
Appearance White solid[1]
CAS Number 1198416-85-1[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, the following standard experimental methodologies are recommended for the comprehensive physicochemical profiling of this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity.

  • Methodology: Capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.

  • Methodology (Equilibrium Shake-Flask Method): An excess amount of the compound is added to a specific solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

  • Methodology (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Lipophilicity (LogP) Measurement

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

  • Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

G Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Testing cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Solubility Assessment Characterization->Solubility pKa pKa Determination Characterization->pKa LogP LogP Measurement Characterization->LogP DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Data Sheet Generation DataAnalysis->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a pharmaceutical compound.

Biological Context and Potential Signaling Pathways

While specific biological targets for this compound have not been identified in the reviewed literature, the broader class of 2-aryl-morpholine derivatives has been investigated for various CNS activities.[3] Research on related compounds suggests potential interactions with monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[3]

The morpholine moiety is a common scaffold in drugs targeting the CNS, and its derivatives have been explored for their potential to modulate various receptors and enzymes.[4] Given its structural features, 2-(4-Fluorophenyl)morpholine could hypothetically interact with targets implicated in neurological disorders. A generalized potential signaling pathway that could be investigated is outlined below.

G Hypothetical Signaling Pathway for a CNS-Active 2-Aryl-Morpholine Derivative Compound 2-(4-Fluorophenyl)morpholine Derivative Target Potential CNS Target (e.g., Receptor, Enzyme) Compound->Target Binding/Modulation Signaling Intracellular Signaling Cascade Target->Signaling Activation/Inhibition Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling->Response Physiological Physiological Effect (e.g., Antidepressant, Anxiolytic) Response->Physiological

Caption: A generalized diagram illustrating a potential mechanism of action for a CNS-active compound.

Conclusion

This compound is a promising intermediate for the development of novel therapeutics, particularly for neurological disorders. While basic identification of the compound is established, a comprehensive understanding of its physicochemical properties is essential for its advancement in drug discovery pipelines. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to fully characterize this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action to realize its full therapeutic potential.

References

2-(4-Fluorophenyl)morpholine oxalate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)morpholine oxalate, a key chemical intermediate in contemporary pharmaceutical development. The document details its chemical and physical properties, molecular structure, and its significant role as a precursor in the synthesis of advanced therapeutic agents, notably neurokinin-1 (NK1) receptor antagonists. This guide also outlines relevant experimental protocols and safety information to support its application in research and development settings.

Introduction

This compound is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structural combination of a morpholine ring and a fluorophenyl group makes it a valuable building block for creating molecules with enhanced lipophilicity and biological activity.[1] This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its stability and compatibility with diverse reaction conditions facilitate its integration into complex synthetic pathways, streamlining the development of novel therapeutics.[1]

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 1198416-85-1[1]
Molecular Formula C₁₀H₁₂FNO·C₂H₂O₄[1]
Molecular Weight 271.24 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (by NMR)[1][2]
Storage Conditions 0-8 °C, dry, sealed[1]

Molecular Structure

The molecular structure of this compound consists of the 2-(4-Fluorophenyl)morpholine base and an oxalate counter-ion. The morpholine ring is substituted at the 2-position with a 4-fluorophenyl group. The oxalate salt form generally enhances the compound's solubility in polar solvents and improves its stability for storage and handling compared to the free base.[3]

Structural Formula:

Canonical SMILES: C1COCC(N1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O

Synthesis and Experimental Protocols

General Synthesis Workflow for 2-Aryl-Morpholine Core

The synthesis of the 2-(4-fluorophenyl)morpholine core can be conceptualized through a multi-step process, often starting from 4-fluorobenzaldehyde. The following diagram illustrates a logical workflow for the synthesis of a generic N-substituted 2-aryl-morpholine, which would then be treated with oxalic acid to form the desired salt.

A 4-Fluorobenzaldehyde C Condensation & Reduction A->C B Aminoethanol Derivative B->C D N-benzyl-2-(4-fluorophenyl)morpholine Intermediate C->D E Deprotection (e.g., Hydrogenolysis) D->E F 2-(4-Fluorophenyl)morpholine (Free Base) E->F H Salt Formation F->H G Oxalic Acid G->H I This compound H->I

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Neurokinin-1 (NK1) Receptor Binding Assay

Given that 2-(4-Fluorophenyl)morpholine is a key precursor for NK1 receptor antagonists, a relevant experimental protocol is a receptor binding assay to evaluate the affinity of final compounds.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human neurokinin-1 (hNK1) receptor.

Materials:

  • hNK1/CHO cell membrane preparation (Chinese Hamster Ovary cells expressing the human NK1 receptor).[4]

  • Radioligand: [³H]-Substance P ([³H]-SP).[4]

  • Unlabeled Substance P (for determining non-specific binding).[5]

  • Test compound (derived from this compound).

  • Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[5]

  • 96-well filter plates.[6]

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the hNK1/CHO cell membrane preparation, the radioligand ([³H]-SP), and either the test compound, unlabeled Substance P (for non-specific binding), or buffer alone (for total binding).

  • Equilibration: Incubate the plate at 4°C for 3 hours to allow binding to reach equilibrium.[5]

  • Separation: Separate the bound from free radioligand by rapid filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound vs. Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Experimental workflow for an NK1 receptor binding assay.

Biological Activity and Mechanism of Action

The primary pharmacological relevance of the 2-(4-fluorophenyl)morpholine scaffold is its role in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the main receptor for the neuropeptide Substance P (SP).[7] The binding of SP to the NK1 receptor is involved in numerous physiological processes, including pain transmission, inflammation, and the vomiting reflex.[7][8]

NK1 receptor antagonists block the binding of Substance P to its receptor. This mechanism is particularly effective in treating chemotherapy-induced nausea and vomiting (CINV), as the NK1 receptor is highly expressed in brain regions that control the emetic reflex.[7]

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade leads to various downstream cellular responses. An NK1 receptor antagonist, for which 2-(4-Fluorophenyl)morpholine is a precursor, physically blocks the binding site, preventing this signaling cascade from being initiated.

cluster_0 cluster_1 SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks Binding Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Emesis, Pain Signal) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the NK1 receptor and its antagonism.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, safety information for the parent compound, morpholine, provides a basis for handling precautions. Morpholine is classified as a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[9] It is also known to cause severe skin burns and eye damage.[9]

General Handling Precautions:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important building block in modern drug discovery and development. Its utility as a precursor for potent and selective NK1 receptor antagonists highlights its significance in creating therapies for complex conditions such as CINV and other neurological disorders. While detailed public data on this specific oxalate salt is limited, understanding its role as an intermediate, combined with knowledge of the synthesis and pharmacology of its derivatives, provides a strong foundation for its application in research. Adherence to strict safety protocols, based on data from the parent morpholine compound, is essential for its safe handling in a laboratory setting.

References

A Technical Guide to the Spectral Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-(4-Fluorophenyl)morpholine oxalate, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental spectral data for this exact oxalate salt in public literature, this guide presents a combination of representative data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for the key analytical techniques are also provided to facilitate the characterization of this and similar molecules.

Chemical Structure and Properties

This compound consists of the active pharmaceutical ingredient (API), 2-(4-Fluorophenyl)morpholine, and a counter-ion, oxalic acid. The morpholine ring is a common scaffold in medicinal chemistry, and the fluorine substituent on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Molecular Formula: C₁₂H₁₄FNO₅ Molecular Weight: 271.24 g/mol CAS Number: 1198416-85-1[1]

Spectral Data Summary

The following tables summarize the expected and representative spectral data for this compound. This data is compiled from spectral information for the morpholine moiety, 4-fluorophenyl group, and oxalic acid.

Table 1: Representative ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.60m2HAr-H (ortho to F)
~7.10 - 7.30m2HAr-H (meta to F)
~4.50 - 4.70dd1HO-CH-Ar
~3.90 - 4.10m2HO-CH₂
~3.00 - 3.40m4HN-CH₂
~2.80 - 3.00m1HN-H
~12.0 - 13.0br s2HCOOH (Oxalate)

Solvent: DMSO-d₆

Table 2: Representative ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~164.0 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~160.0C=O (Oxalate)
~131.0 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to F)
~129.0 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso)
~115.5 (d, ²JCF ≈ 21 Hz)Ar-C (meta to F)
~75.0O-CH-Ar
~66.0O-CH₂
~45.0N-CH₂

Solvent: DMSO-d₆

Table 3: Representative Mass Spectrometry (ESI-MS) Data
m/z (Positive Ion Mode)Assignment
182.0925[M+H]⁺ of 2-(4-Fluorophenyl)morpholine
Table 4: Representative FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (Oxalic acid), N-H stretch
3100 - 3000MediumAr C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1750 - 1680StrongC=O stretch (Oxalic acid)
1600 - 1580StrongC=C stretch (Aromatic)
1250 - 1200StrongC-F stretch
1150 - 1050StrongC-O-C stretch (Morpholine)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters (Positive Ion Mode):

  • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas (N₂) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the protonated molecular ion peak [M+H]⁺ for the free base, 2-(4-Fluorophenyl)morpholine.

  • Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-F, C-O-C).

Mandatory Visualizations

Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-(4-Fluorophenyl)morpholine oxalate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS IR FT-IR Spectroscopy Dissolution->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for the spectral analysis of a small organic molecule.

Chemical Structure of this compound

References

Technical Guide: ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Fluorophenyl)morpholine oxalate. Due to the limited availability of public experimental spectra for this specific salt, this guide combines data from analogous structures and predictive methodologies to offer a detailed characterization.

Introduction

2-(4-Fluorophenyl)morpholine is a versatile morpholine derivative with applications in pharmaceutical research and development, particularly as a building block in the synthesis of bioactive molecules for central nervous system agents.[1] The oxalate salt is often utilized to improve the compound's stability and handling properties. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents the anticipated ¹H and ¹³C NMR data for this compound and provides detailed experimental protocols for data acquisition.

Predicted NMR Data

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.5 - 4.7ddJ = 10.5, 3.0 Hz
H-3a (axial)3.0 - 3.2dtJ = 12.0, 3.0 Hz
H-3b (equatorial)3.3 - 3.5dddJ = 12.0, 4.5, 2.0 Hz
H-5a (axial)3.6 - 3.8dtJ = 11.5, 3.5 Hz
H-5b (equatorial)3.9 - 4.1dddJ = 11.5, 5.0, 2.5 Hz
H-6a (axial)2.8 - 3.0m
H-6b (equatorial)3.1 - 3.3m
H-2', H-6'7.4 - 7.6ddJ = 8.5, 5.5 Hz
H-3', H-5'7.1 - 7.3tJ = 8.5 Hz
NH₂⁺9.0 - 10.0br s
Oxalate COOH12.0 - 13.0br s
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-275 - 77
C-345 - 47
C-565 - 67
C-663 - 65
C-1'135 - 137 (d, JCF ≈ 3 Hz)
C-2', C-6'128 - 130 (d, JCF ≈ 8 Hz)
C-3', C-5'115 - 117 (d, JCF ≈ 21 Hz)
C-4'161 - 163 (d, JCF ≈ 245 Hz)
Oxalate C=O160 - 162

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for oxalate salts due to its ability to dissolve polar compounds and exchange with labile protons (e.g., NH and OH), which can be observed as broad signals. Other potential solvents include deuterium oxide (D₂O) or methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard.

Visualization of Key Relationships

The following diagrams illustrate the structural relationship and the general workflow for NMR analysis.

cluster_compound Chemical Entities cluster_nmr NMR Spectroscopy 2_4_Fluorophenyl_morpholine 2-(4-Fluorophenyl)morpholine Oxalate_Salt 2-(4-Fluorophenyl)morpholine Oxalate 2_4_Fluorophenyl_morpholine->Oxalate_Salt Reacts with Oxalic_Acid Oxalic Acid Oxalic_Acid->Oxalate_Salt Reacts with 1H_NMR ¹H NMR Data Oxalate_Salt->1H_NMR Analyzed by 13C_NMR ¹³C NMR Data Oxalate_Salt->13C_NMR Analyzed by

Caption: Relationship between 2-(4-Fluorophenyl)morpholine, its oxalate salt, and NMR data.

Sample_Preparation Sample Preparation (Dissolution, Filtration) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Purity Assessment Spectral_Analysis->Structure_Elucidation

Caption: General experimental workflow for NMR analysis.

References

In-Depth Technical Guide: Solubility and Stability of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)morpholine oxalate, a key intermediate in pharmaceutical development. Due to the limited availability of public data on this specific salt, this document outlines the expected solubility and stability profiles based on the known characteristics of morpholine derivatives and oxalate salts. It further details standardized experimental protocols for determining these properties and presents illustrative data in a structured format. This guide is intended to serve as a foundational resource for researchers and developers working with this compound, enabling informed decisions in formulation, storage, and analytical method development.

Introduction

2-(4-Fluorophenyl)morpholine is a heterocyclic compound incorporating a morpholine ring, which is a privileged scaffold in medicinal chemistry often associated with favorable solubility and biological activity. The formation of an oxalate salt can further enhance the physicochemical properties of the parent molecule, potentially improving its stability, bioavailability, and ease of handling during manufacturing. Understanding the solubility and stability of this compound is therefore critical for its successful development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

This guide will cover:

  • Predicted solubility in various solvents.

  • A comprehensive overview of stability under forced degradation conditions.

  • Detailed experimental protocols for solubility and stability testing.

  • Illustrative data presented in tabular format for clarity.

  • Visual representations of experimental workflows and a hypothetical signaling pathway.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from the behavior of similar chemical structures.

Molecular Structure:

  • 2-(4-Fluorophenyl)morpholine: A secondary amine with a pKa that allows for salt formation. The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms, contributing to its polarity and hydrogen bonding capabilities.

  • Oxalic Acid: A dicarboxylic acid that can form a stable salt with the basic nitrogen of the morpholine ring.

Solubility Profile (Illustrative Data)

The solubility of this compound is expected to be influenced by the polarity of the solvent and the pH of aqueous media. Morpholine itself is miscible with water and soluble in a wide range of organic solvents. The oxalate salt form is anticipated to enhance aqueous solubility compared to the free base.

Table 1: Illustrative Solubility of this compound at 25°C

SolventPredicted Solubility (mg/mL)Classification
Water> 50Very Soluble
Phosphate Buffer (pH 7.4)> 30Freely Soluble
0.1 N HCl> 100Very Soluble
Methanol> 20Soluble
Ethanol> 10Soluble
Acetone< 1Sparingly Soluble
Dichloromethane< 0.1Practically Insoluble

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation products that might be observed during long-term storage. The typical extent of degradation targeted is 5-20%.

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradants
Acid Hydrolysis 0.1 N HCl24 h60°C~ 15%Hydrolytic cleavage products
Base Hydrolysis 0.1 N NaOH8 h60°C~ 10%Ring-opened products
Oxidation 3% H₂O₂24 h25°C~ 18%N-oxide and other oxidation products
Thermal Solid State7 days80°C< 2%Minimal degradation
Photolytic Solid State, ICH Q1B Option 21.2 million lux hours25°C~ 5%Photolytic adducts

Experimental Protocols

Solubility Determination: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in mg/mL.

Forced Degradation Studies

The following protocols are based on ICH Q1A(R2) guidelines for stability testing.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final acid concentration of 0.1 N. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final base concentration of 0.1 N. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solution studies; 1, 3, 7 days for solid-state studies).

  • Sample Processing:

    • For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.

    • For solid-state studies, dissolve the compound in a suitable solvent.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is recommended to ensure that the main peak is free from co-eluting degradants.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 2-(4-Fluorophenyl)morpholine Oxalate Stock Prepare Stock Solution API->Stock Acid Acid Hydrolysis (0.1 N HCl, 60°C) Base Base Hydrolysis (0.1 N NaOH, 60°C) Oxidation Oxidation (3% H2O2, 25°C) Thermal Thermal (Solid, 80°C) Photo Photolytic (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC HPLC-UV/MS Analysis Neutralization->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway Involvement

Given that morpholine-containing compounds are often developed as central nervous system agents, a hypothetical signaling pathway where such a compound might act as a receptor antagonist is depicted below.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Activates Antagonist 2-(4-Fluorophenyl)morpholine (Hypothetical Antagonist) Antagonist->Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical GPCR Antagonism Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While the quantitative data presented is illustrative, the outlined experimental protocols offer a robust framework for obtaining precise and reliable data for this specific compound. The information herein should facilitate the development of appropriate analytical methods, formulation strategies, and storage conditions, ultimately supporting the progression of this compound in the pharmaceutical development pipeline.

In-depth Technical Guide: Crystal Structure Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-(4-Fluorophenyl)morpholine oxalate, a compound of significant interest in pharmaceutical research and development. The document details the molecular and crystal structure, experimental procedures for its characterization, and the logical workflow of the analytical process.

Compound Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its fluorophenyl group enhances lipophilicity, a desirable trait for drug candidates. The oxalate salt form often improves crystallinity and stability compared to the free base, facilitating handling and structural analysis.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂FNO · C₂H₂O₄
Molecular Weight 271.24 g/mol
Appearance White solid
CAS Number 1198416-85-1
Purity ≥95% (NMR)

Crystal Structure Analysis

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 1411557 .[2]

Crystallographic Data

A summary of the crystallographic data obtained from the single-crystal X-ray diffraction analysis is provided in Table 2. This data is essential for understanding the solid-state properties of the compound.

Table 2: Crystallographic Data for this compound

ParameterValue
Empirical Formula C₁₂H₁₄FNO₅
Formula Weight 271.24 g/mol
Crystal System [Data not publicly available]
Space Group [Data not publicly available]
Unit Cell Dimensions
a (Å)[Data not publicly available]
b (Å)[Data not publicly available]
c (Å)[Data not publicly available]
α (°)[Data not publicly available]
β (°)[Data not publicly available]
γ (°)[Data not publicly available]
Volume (ų) [Data not publicly available]
Z [Data not publicly available]
Calculated Density (g/cm³) [Data not publicly available]

Note: Detailed unit cell parameters and other specific data can be accessed from the CCDC using the deposition number 1411557.

Experimental Protocols

The characterization of this compound involves its synthesis, crystallization, and subsequent analysis by various techniques.

Synthesis and Crystallization

The oxalate salt is typically prepared by reacting the free base, 2-(4-fluorophenyl)morpholine, with oxalic acid.

Materials:

  • 2-(4-fluorophenyl)morpholine

  • Oxalic acid dihydrate

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 2-(4-fluorophenyl)morpholine in a minimal amount of warm ethanol.

  • In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in ethanol.

  • Slowly add the oxalic acid solution to the morpholine solution with constant stirring.

  • Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to promote precipitation.

  • Collect the resulting white precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • For single-crystal growth, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) by slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Instrumentation:

  • A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

  • The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

  • The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the 2-(4-fluorophenyl)morpholine cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational modes of the functional groups present in both the morpholine cation and the oxalate anion.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the analysis of this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Analysis cluster_data_processing Data Processing & Structure Determination s1 Starting Materials: 2-(4-fluorophenyl)morpholine + Oxalic Acid s2 Reaction & Precipitation s1->s2 s3 Filtration & Purification s2->s3 s4 Single Crystal Growth s3->s4 c2 Spectroscopic Analysis (NMR, FTIR) s3->c2 c1 Single-Crystal X-ray Diffraction s4->c1 d1 Structure Solution & Refinement c1->d1 d2 Spectroscopic Interpretation c2->d2 d3 Final Structural & Spectroscopic Data d1->d3 d2->d3

Caption: Workflow for the synthesis and structural analysis.

logical_relationships Logical Relationships of Analytical Data cluster_methods Analytical Methods cluster_information Derived Information compound 2-(4-Fluorophenyl)morpholine Oxalate xrd SC-XRD compound->xrd nmr NMR compound->nmr ftir FTIR compound->ftir structure 3D Crystal Structure (Atom Coordinates, Bond Lengths/Angles) xrd->structure connectivity Molecular Connectivity & Environment nmr->connectivity functional_groups Functional Group Identification ftir->functional_groups structure->connectivity corroborates connectivity->functional_groups corroborates

Caption: Interrelation of analytical techniques and derived structural information.

References

The Ascendant Role of Morpholine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the morpholine moiety has solidified its position as a privileged scaffold, consistently contributing to the discovery and development of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the diverse biological activities of novel morpholine-based compounds. This whitepaper presents a curated compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding and further exploration of this versatile heterocyclic core.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit the proliferation of various cancer cell lines. A key mechanism of action for many of these compounds is the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel morpholine-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazoline Derivative AK-3 A549 (Lung)10.38 ± 0.27Colchicine-
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
Quinazoline Derivative AK-10 A549 (Lung)8.55 ± 0.67Colchicine-
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
2-Morpholino-4-anilinoquinoline 3c HepG2 (Liver)11.42Doxorubicin< 0.05
2-Morpholino-4-anilinoquinoline 3d HepG2 (Liver)8.50Doxorubicin< 0.05
2-Morpholino-4-anilinoquinoline 3e HepG2 (Liver)12.76Doxorubicin< 0.05
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (morpholine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain morpholine-based compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Morpholine Morpholine-based Inhibitor Morpholine->PI3K Morpholine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of novel morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of several morpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Morpholine Derivative 3 Staphylococcus aureus-Ciprofloxacin-
Escherichia coli-
Morpholine Derivative 4 Brochothrix thermosphacta---
Morpholine Derivative 5 Various bacterial strains3.125--
Morpholine Derivative 6 Enterococcus faecium3.125--
Enterococcus gallinarum3.125
Micrococcus flavus6.25
Bacillus anthracis6.25
Pseudomonas orientalis6.25
Other bacterial strains12.5
Compound 22 E. coli & P. mirabilis12.5Amoxicillin-
Compound 23 E. coli & P. mirabilis12.5Ampicillin-
Compound 24 E. coli & P. mirabilis37.5Cephalothin-
Compound 25 E. coli & P. mirabilis37.5Azithromycin-
Compound 27 E. coli & P. mirabilis37.5Doxycycline-

Note: Some specific MIC values were not available in the provided search results, indicated by "-".

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tips

  • Test compounds (morpholine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. The positive and negative controls are also added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

  • Data Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. The MIC can be determined by testing serial dilutions of the compound.

Experimental Workflow Visualization

The following diagram outlines the workflow for the agar well diffusion assay.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare Agar Plates start->prepare_plates inoculate Inoculate Plates with Microorganism prepare_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze Results (MIC Determination) measure_zones->analyze end End analyze->end

Caption: Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory Activity: Modulation of Inflammatory Responses

Several novel morpholine derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to reduce inflammation in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the reduction of inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the anti-inflammatory activity of selected morpholine-containing compounds.

Compound IDAssayEndpointResultReference CompoundResult
Pyrazoline 6a Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Pyrazoline 6b Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Pyrazoline 6g Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Pyrazoline 7a Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Pyrazoline 7d Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Pyrazoline 7g Carrageenan-induced paw edema (in vivo)% InhibitionComparable to Diclofenac--
Indole Conjugate 4 LPS-induced inflammation (in vitro, microglial cells)TNF-α reduction71%--
IL-6 reduction53%--
Diaryl-1,5-diazole PYZ33 COX-2 Inhibition (in vitro)IC50 (µM)-Celecoxib0.1
1,5-diarylpyrazole PYZ16 COX-2 Inhibition (in vitro)IC50 (µM)0.52Celecoxib0.78
Carrageenan-induced paw edema (in vivo)% Inhibition64.28%Celecoxib57.14%
Pyrazole PYZ31 COX-2 Inhibition (in vitro)IC50 (nM)19.87Celecoxib35.56

Note: Specific quantitative values for some compounds were described as "comparable" in the source material.

Experimental Protocols

This model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Test compounds (morpholine derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This assay evaluates the ability of compounds to inhibit the production of inflammatory mediators in cultured cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Lipopolysaccharide (LPS)

  • Test compounds (morpholine derivatives)

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture and Treatment: Culture the macrophage cells in a suitable medium. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine and NO Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions. Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Data Analysis: The percentage inhibition of cytokine or NO production is calculated by comparing the levels in the compound-treated groups to the LPS-stimulated control group.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Certain morpholine derivatives have been identified as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Cholinesterase Inhibition Data

The following table presents the IC50 values for the inhibition of AChE and BChE by novel morpholine-based compounds.

Compound IDEnzymeIC50 (µM)Reference DrugIC50 (µM)
Quinoline Derivative 11a AChE-Galantamine-
Quinoline Derivative 11g AChE1.94 ± 0.13Galantamine-
BChE28.37 ± 1.85
Quinoline Derivative 11h AChE-Galantamine-
Quinoline Derivative 11j AChE-Galantamine-
Quinoline Derivative 11l AChE-Galantamine-
Quinoline Derivative 12a AChE-Galantamine-
Morpholine-Thiazolidine Derivative 12 AChE17.41 ± 0.22--
Tacrine-Benzothiazole Hybrid 7b AChE0.06 - 0.27 (nM)Tacrine-
Tacrine-Benzothiazole Hybrid 7c AChE0.06 - 0.27 (nM)Tacrine-
Tacrine-Benzothiazole Hybrid 7f AChE0.06 - 0.27 (nM)Tacrine-

Note: Specific IC50 values for some compounds were not available in the provided search results, indicated by "-".

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (morpholine derivatives)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance of the wells at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in screening morpholine derivatives for cholinesterase inhibition.

Cholinesterase_Inhibition_Screening start Library of Morpholine Derivatives primary_screen Primary Screening (Ellman's Method) start->primary_screen active_compounds Identify Active Compounds (% Inhibition > 50%) primary_screen->active_compounds inactive_compounds Inactive Compounds active_compounds->inactive_compounds No dose_response Dose-Response Studies active_compounds->dose_response Yes ic50 Determine IC50 Values dose_response->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Screening cascade for cholinesterase inhibitors.

Conclusion

The morpholine ring continues to be a cornerstone in the design of novel bioactive molecules. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibitory effects, underscore the therapeutic potential of this versatile scaffold. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the development of next-generation morpholine-based therapeutics. The presented signaling pathways and experimental workflows offer a visual framework for understanding the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. It is anticipated that continued exploration of the chemical space around the morpholine nucleus will lead to the discovery of even more potent and selective drug candidates to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenyl)morpholine Oxalate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic compound belonging to the phenylmorpholine class of substances. This class of compounds is of significant interest in central nervous system (CNS) drug discovery due to the activity of its members as monoamine transporter ligands.[1][2] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[2] The introduction of a fluorine atom onto the phenyl ring, as in 2-(4-Fluorophenyl)morpholine, is a common medicinal chemistry strategy to modulate the pharmacological properties of a compound, including its potency, selectivity, and metabolic stability.

These application notes provide an overview of the potential utility of this compound in CNS drug discovery, with a focus on its presumed mechanism of action as a monoamine transporter modulator. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to investigate its pharmacological profile.

Mechanism of Action and Signaling Pathway

Substituted phenylmorpholines typically act as monoamine releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This action leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is the primary mechanism behind their stimulant effects.[3] The interaction with these transporters modulates downstream signaling pathways involved in mood, cognition, and motor control.

Based on data from the closely related compound, 3-fluorophenmetrazine (3-FPM), it is anticipated that 2-(4-Fluorophenyl)morpholine acts as a potent norepinephrine and dopamine releasing agent with weaker effects on serotonin release.[4][5]

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(4-Fluorophenyl)morpholine DAT DAT Compound->DAT Inhibits Reuptake/ Promotes Efflux NET NET Compound->NET Inhibits Reuptake/ Promotes Efflux SERT SERT Compound->SERT Weak Inhibition/ Efflux DA_vesicle Dopamine Vesicles DA_cyto Cytosolic DA DA_vesicle->DA_cyto NE_vesicle Norepinephrine Vesicles NE_cyto Cytosolic NE NE_vesicle->NE_cyto SE_vesicle Serotonin Vesicles SE_cyto Cytosolic SE SE_vesicle->SE_cyto DA_synapse DA DA_cyto->DA_synapse Reuptake NE_synapse NE NE_cyto->NE_synapse Reuptake SE_synapse SE SE_cyto->SE_synapse Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor SE_receptor Serotonin Receptors SE_synapse->SE_receptor Signaling Downstream Signaling DA_receptor->Signaling NE_receptor->Signaling SE_receptor->Signaling

Caption: Proposed mechanism of action for 2-(4-Fluorophenyl)morpholine.

Quantitative Data

No specific quantitative data for this compound is currently available in the public domain. However, the following table summarizes the in vitro monoamine transporter activity of the closely related positional isomer, 3-fluorophenmetrazine (3-FPM), which can serve as an estimate for the expected pharmacological profile.

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
3-Fluorophenmetrazine (3-FPM)43302558[4][5]

EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is adapted from studies on related phenylmorpholine compounds and is suitable for determining the monoamine releasing properties of this compound.[3][5]

Monoamine_Release_Assay_Workflow A 1. Cell Culture and Transfection (HEK293 cells expressing hDAT, hNET, or hSERT) B 2. Cell Plating (Plate cells in 96-well plates) A->B C 3. Loading with Radiotracer (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) B->C D 4. Washing (Remove excess radiotracer) C->D E 5. Compound Incubation (Add varying concentrations of this compound) D->E F 6. Supernatant Collection (Collect supernatant containing released radiotracer) E->F G 7. Cell Lysis (Lyse remaining cells) F->G H 8. Scintillation Counting (Quantify radioactivity in supernatant and lysate) G->H I 9. Data Analysis (Calculate EC50 values) H->I

Caption: Workflow for the in vitro monoamine release assay.

Methodology:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Radiotracer Loading: Wash the cells with Krebs-HEPES buffer (KHB). Incubate the cells with a solution containing a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake.

  • Washing: Gently wash the cells multiple times with KHB to remove extracellular radiotracer.

  • Compound Incubation: Add varying concentrations of this compound (prepared in KHB) to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well, which contains the released radiolabeled monoamine.

  • Cell Lysis: Lyse the cells remaining in the wells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the collected supernatant and the cell lysates to scintillation vials with scintillation cocktail. Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of radiotracer released for each drug concentration relative to the total amount of radiotracer taken up by the cells. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.

In Vivo Locomotor Activity Assay

This protocol is a standard method to assess the stimulant or depressant effects of a compound on the CNS in rodents.[6][7]

Locomotor_Activity_Workflow A 1. Animal Acclimation (Acclimate mice or rats to the testing room) B 2. Habituation (Place animals in locomotor activity chambers for a habituation period) A->B C 3. Compound Administration (Administer this compound or vehicle via appropriate route, e.g., i.p.) B->C D 4. Data Recording (Record locomotor activity using automated systems for a set duration) C->D E 5. Data Analysis (Analyze parameters such as distance traveled, rearing, and stereotypy) D->E

Caption: Workflow for the in vivo locomotor activity assay.

Methodology:

  • Animals: Use adult male mice or rats. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Procedure: a. Acclimation: Bring the animals to the testing room at least 1 hour before the experiment begins to allow for acclimation. b. Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for a period of 30-60 minutes. c. Compound Administration: Following habituation, administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control via the desired route of administration (e.g., intraperitoneal injection). d. Data Recording: Immediately return the animals to the activity chambers and record locomotor activity for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.

Conclusion

This compound is a promising compound for CNS drug discovery, likely acting as a monoamine transporter modulator with stimulant properties. The provided protocols for in vitro monoamine release and in vivo locomotor activity assays offer a robust framework for characterizing its pharmacological profile. Further investigation into its selectivity, potency, and potential therapeutic applications is warranted.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)morpholine Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)morpholine and its salts, such as the oxalate form, are pivotal reagents in modern organic synthesis, particularly within the pharmaceutical industry. The inherent structural features of this compound—a morpholine ring coupled with a fluorinated phenyl group—render it a valuable building block for creating complex molecules with significant biological activity. The fluorine substitution enhances metabolic stability and binding affinity, while the morpholine moiety improves pharmacokinetic properties, such as solubility and bioavailability. This document provides detailed application notes on the utility of 2-(4-fluorophenyl)morpholine oxalate as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, exemplified by the antiemetic drug Aprepitant. Detailed experimental protocols for the synthesis of a key Aprepitant intermediate are provided, along with data tables and workflow diagrams to facilitate laboratory application.

Application Notes: A Versatile Scaffold for CNS Drug Discovery

This compound serves as a crucial starting material in the multi-step synthesis of various therapeutic agents, most notably those targeting the central nervous system (CNS).[1] Its utility stems from the ability to functionalize the secondary amine of the morpholine ring, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Key Applications:

  • Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: The most prominent application of 2-(4-fluorophenyl)morpholine derivatives is in the synthesis of NK1 receptor antagonists.[2][3][4] These drugs, such as Aprepitant, are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[5][6] The 2-(4-fluorophenyl)morpholine core constitutes a significant portion of the final drug structure, highlighting its importance as a key intermediate.[7]

  • Development of Novel CNS-Active Agents: The phenylmorpholine scaffold is a recognized pharmacophore in CNS drug discovery.[1] Derivatives of 2-phenylmorpholine have been investigated for their potential as monoamine neurotransmitter reuptake inhibitors, with applications in treating conditions like obesity, addiction, and depression.[8] The presence of the 4-fluorophenyl group can modulate the pharmacological activity and pharmacokinetic profile of these agents.

Chemical Reactivity:

The secondary amine of the 2-(4-fluorophenyl)morpholine core is the primary site of reactivity, readily undergoing reactions such as:

  • N-Alkylation: Introduction of alkyl groups to the nitrogen atom. This is a common strategy to build upon the morpholine scaffold.

  • N-Acylation: Reaction with acylating agents to form amides. This can be used to introduce a variety of functional groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is a key step in the synthesis of Aprepitant.[9]

The oxalate salt form provides improved stability and handling characteristics compared to the free base, making it a convenient form for storage and use in synthesis. The free base can be readily generated in situ by treatment with a suitable base prior to reaction.

Experimental Protocols

The following protocols are illustrative examples of how 2-(4-fluorophenyl)morpholine derivatives are utilized in the synthesis of complex pharmaceutical intermediates.

Synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, a Key Intermediate for Aprepitant

This multi-step synthesis highlights the integration of the 2-(4-fluorophenyl)morpholine scaffold.

Step 1: Preparation of N-Benzyl-3-(S)-(4-fluorophenyl)-1,4-oxazin-2-one

This initial step creates the core morpholine ring structure with the desired stereochemistry.

  • Materials:

    • (S)-(4-fluorophenyl)glycine

    • N-Benzylethanolamine

    • Methanol

    • Isopropyl acetate

    • Water

    • Hydrogen chloride gas

    • Sodium metabisulfite

  • Procedure:

    • To a solution of (S)-(4-fluorophenyl)glycine in methanol, add N-benzylethanolamine.

    • Stir the mixture vigorously at 30°C for 5 hours, then at ambient temperature overnight.

    • Add water and isopropyl acetate, and separate the organic layer.

    • Wash the organic layer with water and determine the water content.

    • Cool the isopropyl acetate solution to 3±2°C and bubble hydrogen chloride gas through the solution, maintaining the temperature below 40°C.

    • Age the reaction mixture at 38±2°C for 1 hour, then cool to room temperature.

    • Add water and more isopropyl acetate, separate the layers, and wash the organic layer with water and brine.

    • Treat the organic layer with a solution of sodium metabisulfite in water to quench any remaining aldehyde.

    • Separate the layers, wash the organic portion with water, and filter. The resulting solution contains the desired product.

Step 2: Reductive Amination to form the Aprepitant Core Structure

This step involves the reductive amination of the morpholine nitrogen with a triazole aldehyde, a crucial step in building the final drug molecule.[9]

  • Materials:

    • (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine (free base)

    • 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole

    • Toluene

    • Dimethylformamide (DMF)

    • Sodium triacetoxyborohydride

    • 1N Hydrochloric acid

    • Sodium hydroxide or Sodium phosphate

  • Procedure:

    • Suspend (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine and 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole in a mixture of toluene and DMF.[9]

    • Add a reducing agent, such as sodium triacetoxyborohydride, to the suspension.[9]

    • Stir the reaction mixture until the starting material is consumed (monitor by LC).

    • Add 1N HCl to the reaction mixture and stir for 4 hours to break down any boron complexes.

    • Neutralize the solution to a pH of 8-9 with NaOH or Na₃PO₄.

    • Extract the product with toluene.

    • Wash the organic layer twice with water and concentrate to obtain the crude product.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of the Aprepitant intermediate.

StepReactantsSolventReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1 (S)-(4-fluorophenyl)glycine, N-BenzylethanolamineMethanol, Isopropyl acetateHCl (gas)30, then ambient>12--
2 (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazoleToluene, DMFSodium triacetoxyborohydrideAmbient592.5>99.0

Note: The yield and purity data are based on a patented process and may vary depending on the specific experimental conditions.[7]

Visualizations

Synthetic Pathway of Aprepitant

G A 2-(4-Fluorophenyl)morpholine (Core Structure) B Multi-step synthesis (e.g., introduction of chiral ether) A->B C (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy) -3-(4-fluorophenyl)morpholine B->C D Reductive Amination C->D E Aprepitant D->E F 4-N,N-dimethylaminomethyl -5-formyl-1,2,3-triazole F->D

Caption: Synthetic pathway to Aprepitant highlighting the role of the 2-(4-fluorophenyl)morpholine core.

Mechanism of Action of NK1 Receptor Antagonists

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Noxious Stimulus (e.g., Chemotherapy) B Release of Substance P A->B C NK1 Receptor B->C Binds to D Signal Transduction C->D E Emesis (Vomiting) D->E F Aprepitant (NK1 Receptor Antagonist) F->C Blocks

Caption: Simplified signaling pathway illustrating the mechanism of action of NK1 receptor antagonists like Aprepitant.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)morpholine oxalate. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substances and can be adapted for formulation analysis. The protocol described herein is accurate, precise, and specific, making it a valuable tool for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

2-(4-Fluorophenyl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The oxalate salt form is often used to improve the handling and stability of the parent compound.[1] A reliable analytical method for the quantification of this compound is essential for ensuring the quality and consistency of the bulk drug substance and its subsequent formulations. This document provides a detailed protocol for an isocratic reversed-phase HPLC method with UV detection for this purpose.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • This compound reference standard (purity ≥95%)

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas before use.

  • Diluent: Mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented below.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Specificity No interference from blank and placebo.

Results and Discussion

The developed isocratic RP-HPLC method provides a rapid and efficient means for the analysis of this compound. A typical chromatogram shows a well-resolved peak for the analyte with a retention time of approximately 4.5 minutes. The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient greater than 0.999. The precision of the method was confirmed by the low relative standard deviation (%RSD) for replicate injections. The accuracy was established by the good recovery of the analyte from spiked samples.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Buffer Prepare Phosphate Buffer (pH 3.0) MobilePhase Prepare Mobile Phase (ACN:Buffer) Buffer->MobilePhase System Equilibrate HPLC System MobilePhase->System Standard Prepare Standard Solutions Inject Inject Standard/Sample (10 µL) Standard->Inject Sample Prepare Sample Solution Sample->Inject System->Inject Run Chromatographic Run (10 min) Inject->Run Detect UV Detection at 230 nm Run->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte 2-(4-Fluorophenyl)morpholine Oxalate Retention Retention & Separation Analyte->Retention StationaryPhase C18 Stationary Phase (Non-polar) StationaryPhase->Retention MobilePhase ACN:Buffer Mobile Phase (Polar) MobilePhase->Retention Detection UV Detection Retention->Detection

Caption: Logical relationship of components in the reversed-phase HPLC separation.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis of the bulk drug and can be readily implemented in analytical laboratories.

References

Application Notes and Protocols: Synthesis of Neurological Disorder Drugs Using 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key intermediates and final drug molecules for neurological disorders, starting from 2-(4-fluorophenyl)morpholine oxalate. The protocols are based on established and published synthetic routes, offering a comprehensive guide for laboratory-scale synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS). The presence of the fluorophenyl group enhances lipophilicity, facilitating passage through the blood-brain barrier, while the morpholine scaffold is a privileged structure known to improve the pharmacokinetic profile of drug candidates.[1] This document details the synthetic application of this compound in the preparation of a Neurokinin-1 (NK-1) receptor antagonist and a class of Dopamine D4 receptor antagonists, both significant targets in the treatment of neurological and psychiatric disorders.

Application 1: Synthesis of Aprepitant, a Neurokinin-1 (NK-1) Receptor Antagonist

Aprepitant is a selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[2][3] A key chiral intermediate in its synthesis is (S)-3-(4-fluorophenyl)morpholin-2-one, which can be derived from this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves the preparation of the key intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, followed by a series of stereoselective reactions to build the final Aprepitant molecule.

G cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of Aprepitant This compound This compound Ethyl 2-(4-fluorophenyl)-2-oxoacetate Ethyl 2-(4-fluorophenyl)-2-oxoacetate This compound->Ethyl 2-(4-fluorophenyl)-2-oxoacetate Hydrolysis & Esterification Cyclization Cyclization Ethyl 2-(4-fluorophenyl)-2-oxoacetate->Cyclization with 2-aminoethanol (±)-3-(4-Fluorophenyl)morpholin-2-one (±)-3-(4-Fluorophenyl)morpholin-2-one Cyclization->(±)-3-(4-Fluorophenyl)morpholin-2-one Resolution Resolution (±)-3-(4-Fluorophenyl)morpholin-2-one->Resolution with L-DBTA (S)-3-(4-Fluorophenyl)morpholin-2-one (S)-3-(4-Fluorophenyl)morpholin-2-one Resolution->(S)-3-(4-Fluorophenyl)morpholin-2-one Intermediate A Intermediate A (S)-3-(4-Fluorophenyl)morpholin-2-one->Intermediate A Multi-step conversion Intermediate B Intermediate B Intermediate A->Intermediate B Alkylation Aprepitant Aprepitant Intermediate B->Aprepitant Final Assembly

Caption: Synthetic workflow for Aprepitant from this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one

This protocol is adapted from a facile, three-step synthesis starting from ethyl 2-(4-fluorophenyl)-2-oxoacetate.[2]

Step 1: Cyclization to form 3-(4-fluorophenyl)-3-hydroxy-morpholin-2-one

  • To a solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in a suitable solvent such as toluene, add 2-aminoethanol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Hydrogenation to (±)-3-(4-Fluorophenyl)morpholin-2-one

  • Dissolve the crude product from Step 1 in a suitable solvent like methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the racemic product.

Step 3: Resolution to (S)-3-(4-Fluorophenyl)morpholin-2-one

  • Dissolve the racemic (±)-3-(4-Fluorophenyl)morpholin-2-one (1.0 eq) in a suitable solvent, for example, a mixture of methanol and water.

  • Add L-Dibenzoyl-tartaric acid (L-DBTA) (0.5 eq) to the solution.

  • Stir the mixture at room temperature to allow for the formation of the diastereomeric salt.

  • Collect the precipitated salt by filtration.

  • Treat the salt with a base, such as sodium bicarbonate solution, to liberate the free amine.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (S)-3-(4-Fluorophenyl)morpholin-2-one.

StepProductYieldPurity (ee)
1 & 2(±)-3-(4-Fluorophenyl)morpholin-2-oneQuantitative (over 2 steps)N/A
3(S)-3-(4-Fluorophenyl)morpholin-2-one~49% (for the resolution step)>97%

Protocol 2: Synthesis of Aprepitant from (S)-3-(4-Fluorophenyl)morpholin-2-one

The conversion of (S)-3-(4-fluorophenyl)morpholin-2-one to Aprepitant involves a multi-step sequence, including the introduction of the C2 side chain and subsequent N-alkylation. A key intermediate is 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine.[4][5][6][7]

A detailed, multi-step protocol for this conversion can be complex and is often proprietary. However, a general outline based on published literature involves:

  • N-protection of the morpholine nitrogen in (S)-3-(4-fluorophenyl)morpholin-2-one.

  • Stereoselective reduction of the lactone to a lactol.

  • Stereoselective introduction of the C2 side chain via reaction with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

  • Deprotection of the morpholine nitrogen.

  • Alkylation of the secondary amine with 3-chloromethyl-1,2,4-triazolin-5-one to yield Aprepitant.[4]

StepProductReported Overall Yield
Multi-stepAprepitant55%
Signaling Pathway: Neurokinin-1 (NK-1) Receptor

Aprepitant exerts its antiemetic effect by blocking the binding of Substance P (SP) to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[8][9][10] This signaling cascade is crucial in the central and peripheral pathways that trigger emesis.

G cluster_0 Emetic Stimulus (e.g., Chemotherapy) cluster_1 NK-1 Receptor Signaling Chemotherapy Chemotherapy Substance P Release Substance P Release Chemotherapy->Substance P Release Substance P Substance P Substance P Release->Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Gq/11 Protein Activation Gq/11 Protein Activation NK-1 Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq/11 Protein Activation->Phospholipase C (PLC) Activation PIP2 Hydrolysis PIP2 Hydrolysis Phospholipase C (PLC) Activation->PIP2 Hydrolysis IP3 IP3 PIP2 Hydrolysis->IP3 DAG DAG PIP2 Hydrolysis->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Emesis Emesis Neuronal Excitation->Emesis Aprepitant Aprepitant Aprepitant->NK-1 Receptor Blocks Binding

Caption: NK-1 receptor signaling pathway in emesis and its inhibition by Aprepitant.

Application 2: Synthesis of Dopamine D4 Receptor Antagonists

Derivatives of 2-(4-fluorophenyl)morpholine can be utilized to synthesize potent and selective antagonists for the Dopamine D4 receptor. These compounds have potential therapeutic applications in psychiatric disorders such as schizophrenia.[11][12]

Synthetic Workflow Overview

A common route to these antagonists involves the N-alkylation or reductive amination of a suitable 2-substituted morpholine derivative.

G This compound This compound (S)-2-(Hydroxymethyl)morpholine (S)-2-(Hydroxymethyl)morpholine This compound->(S)-2-(Hydroxymethyl)morpholine Reduction & Chiral Separation Intermediate C Intermediate C (S)-2-(Hydroxymethyl)morpholine->Intermediate C O-Arylation Dopamine D4 Antagonist Dopamine D4 Antagonist Intermediate C->Dopamine D4 Antagonist Reductive Amination with Indole-3-carbaldehyde

Caption: General synthetic workflow for a Dopamine D4 receptor antagonist.

Experimental Protocol

Protocol 3: Synthesis of a Chiral Alkoxymethyl Morpholine Analog as a Dopamine D4 Receptor Antagonist

This protocol describes the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, a potent and selective D4 antagonist.[11]

Step 1: O-Arylation of (S)-2-(hydroxymethyl)morpholine

  • To a solution of Boc-protected (S)-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent like DMF, add sodium hydride (1.2 eq) at 0 °C.

  • After stirring for a short period, add the desired aryl halide, for example, 2,6-dichloropyridine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine intermediate.

Step 2: Reductive Amination

  • To a solution of the secondary amine from Step 1 (1.0 eq) and a suitable indole-3-carbaldehyde derivative (e.g., 6-fluoro-1H-indole-3-carbaldehyde, 1.1 eq) in a solvent such as dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

StepProductYieldPurity
1(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)morpholineGoodHigh
2(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholineGoodHigh
Signaling Pathway: Dopamine D4 Receptor

The Dopamine D4 receptor is a D2-like G-protein coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][13][14] Dysregulation of this pathway is implicated in schizophrenia and Parkinson's disease.[7][13]

G cluster_0 Dopamine Signaling cluster_1 Neurological Implications Dopamine Dopamine Dopamine D4 Receptor Dopamine D4 Receptor Dopamine->Dopamine D4 Receptor Gi/o Protein Activation Gi/o Protein Activation Dopamine D4 Receptor->Gi/o Protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gi/o Protein Activation->Adenylyl Cyclase Inhibition Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Downstream Effects Downstream Effects Decreased cAMP->Downstream Effects Schizophrenia (Positive Symptoms) Schizophrenia (Positive Symptoms) Downstream Effects->Schizophrenia (Positive Symptoms) Hyperdopaminergic State Parkinson's Disease (Motor Control) Parkinson's Disease (Motor Control) Downstream Effects->Parkinson's Disease (Motor Control) Hypodopaminergic State D4 Antagonist D4 Antagonist D4 Antagonist->Dopamine D4 Receptor Blocks Binding

Caption: Dopamine D4 receptor signaling pathway and its relevance in neurological disorders.

References

Application Notes and Protocols: The Role of 2-(4-Fluorophenyl)morpholine Oxalate in the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a versatile heterocyclic building block increasingly recognized for its utility in the synthesis of novel agents targeting the central nervous system (CNS). The inherent physicochemical properties of the morpholine ring, combined with the strategic incorporation of a fluorophenyl moiety, offer a compelling scaffold for the development of drugs with enhanced CNS penetration, metabolic stability, and target engagement. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers leveraging this compound in CNS drug discovery.

The morpholine nucleus is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility and metabolic stability, and to act as a versatile linker or pharmacophore.[1][2] The addition of a 4-fluorophenyl group can further enhance biological activity and pharmacokinetic properties. The fluorine atom can increase metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the morpholine nitrogen, influencing its interaction with biological targets.[3] These features make 2-(4-Fluorophenyl)morpholine a valuable starting material for creating diverse libraries of compounds aimed at various CNS targets.

Key Applications in CNS Drug Discovery

This compound serves as a critical intermediate in the synthesis of a range of CNS-active compounds, including but not limited to:

  • Substance P (Neurokinin-1) Receptor Antagonists: For the treatment of depression, anxiety, and emesis.

  • Dopamine and Serotonin Reuptake Inhibitors: For mood disorders and attention-deficit/hyperactivity disorder (ADHD).

  • Sigma Receptor Modulators: For neuropathic pain and neurodegenerative diseases.

  • Muscarinic Receptor Agonists: For cognitive disorders such as Alzheimer's disease.

Data Presentation: Physicochemical and Pharmacokinetic Properties

A critical aspect of CNS drug development is the optimization of physicochemical and pharmacokinetic parameters to ensure adequate blood-brain barrier (BBB) penetration and target engagement. The following table summarizes key in silico predicted and experimentally determined properties for a representative CNS agent derived from a (4-fluorophenyl)morpholine scaffold.

ParameterValueMethodSignificance for CNS Agents
Molecular Weight (MW) < 500 g/mol CalculatedLower MW is generally favored for BBB penetration.
LogP 2.0 - 4.0Calculated/ExperimentalOptimal lipophilicity for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲCalculatedLower TPSA is associated with better BBB permeability.
pKa 7.5 - 8.5ExperimentalInfluences ionization state at physiological pH, affecting receptor binding and cell penetration.
Brain/Plasma Ratio > 1.0In vivo (rodent model)Indicates efficient crossing of the blood-brain barrier.
Metabolic Stability (t½ in human liver microsomes) > 30 minIn vitroHigher stability suggests a longer duration of action in the body.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a representative CNS agent, a substance P (neurokinin-1, NK1) receptor antagonist, using a (4-fluorophenyl)morpholine core structure.

Protocol 1: Synthesis of a Novel NK1 Receptor Antagonist

This protocol outlines a potential synthetic route for N-alkylation of 2-(4-Fluorophenyl)morpholine to introduce a side chain necessary for NK1 receptor binding.

Objective: To synthesize a novel NK1 receptor antagonist using this compound as a key intermediate.

Materials:

  • This compound

  • Appropriate electrophile (e.g., a substituted benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Free-Basing: Dissolve this compound (1.0 eq) in a biphasic mixture of EtOAc and saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of 2-(4-Fluorophenyl)morpholine.

  • N-Alkylation: Dissolve the free-based 2-(4-Fluorophenyl)morpholine (1.0 eq) in ACN. Add K₂CO₃ (2.0 eq) and the desired electrophile (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the desired N-substituted 2-(4-Fluorophenyl)morpholine derivative.

Workflow for Synthesis of a Novel NK1 Receptor Antagonist

G start This compound free_base Free-Basing (EtOAc/NaHCO₃) start->free_base Step 1 alkylation N-Alkylation (Electrophile, K₂CO₃, ACN) free_base->alkylation Step 2 purification Purification (Silica Gel Chromatography) alkylation->purification Step 3 product Novel NK1 Receptor Antagonist purification->product Step 4

Caption: Synthetic workflow for a novel NK1 receptor antagonist.

Protocol 2: In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compound for the human NK1 receptor.

Materials:

  • Synthesized compound

  • Human NK1 receptor-expressing cell line membranes (e.g., CHO-K1)

  • Radioligand: [³H]-Substance P

  • Non-specific binding control: Aprepitant (a known NK1 antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-Substance P (at a concentration near its Kd), and either the assay buffer (for total binding), the synthesized compound, or Aprepitant (for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Data Analysis:

The following table presents example data for a hypothetical NK1 receptor antagonist derived from 2-(4-Fluorophenyl)morpholine.

CompoundNK1 Receptor Binding Affinity (Ki, nM)
Example Compound 1 1.5
Aprepitant (Control) 0.8
Protocol 3: In Vitro Functional Assay for NK1 Receptor Antagonism

Objective: To determine the functional potency (IC₅₀) of the synthesized compound in blocking substance P-induced signaling.

Materials:

  • Human NK1 receptor-expressing cell line (e.g., U2OS)

  • Substance P

  • Synthesized compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the synthesized compound and add them to the cells. Incubate for 30 minutes.

  • Add a solution of Substance P (at its EC₈₀ concentration) to all wells.

  • Immediately measure the intracellular calcium mobilization using a FLIPR.

  • Determine the IC₅₀ value by plotting the inhibition of the substance P response against the concentration of the synthesized compound.

Signaling Pathway for NK1 Receptor Activation and Antagonism

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds and Activates gq Gq Protein nk1r->gq Activates antagonist 2-(4-Fluorophenyl)morpholine Derivative (Antagonist) antagonist->nk1r Blocks Binding plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates

Caption: NK1 receptor signaling and point of antagonist intervention.

Conclusion

This compound is a valuable and versatile building block for the development of novel CNS agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for medicinal chemists. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and characterization of CNS drug candidates derived from this promising scaffold. By leveraging these methodologies, researchers can efficiently explore the therapeutic potential of novel 2-(4-Fluorophenyl)morpholine derivatives for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)morpholine Oxalate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a versatile compound with significant applications in pharmaceutical research and development, primarily serving as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its fluorophenyl group enhances lipophilicity, making it a valuable candidate in the formulation of central nervous system agents.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
2-(4-Fluorophenyl)morpholine1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
LQC3≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC800≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 3: Matrix Effect and Recovery

Quality Control SampleConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC395 - 105> 85
HQC80095 - 105> 85

Experimental Protocols

This section details the methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound (≥95% purity)[2]

  • 2-(4-Fluorophenyl)morpholine-d4 (Internal Standard, IS)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample preparation in bioanalysis.[3]

  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of 2-(4-Fluorophenyl)morpholine-d4).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
2-(4-Fluorophenyl)morpholinePrecursor Ion (m/z) -> Product Ion (m/z)
2-(4-Fluorophenyl)morpholine-d4 (IS)Precursor Ion (m/z) -> Product Ion (m/z)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperatures and Flow RatesOptimized for the specific instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with Internal Standard plasma->is_spike precipitation 3. Protein Precipitation (Acetonitrile) is_spike->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporation 7. Evaporation supernatant->evaporation reconstitution 8. Reconstitution evaporation->reconstitution injection 9. Injection into LC-MS/MS reconstitution->injection separation 10. Chromatographic Separation injection->separation detection 11. Mass Spectrometric Detection separation->detection quantification 12. Data Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column Analytical Column pump->column ion_source Ion Source (ESI) column->ion_source quadrupole1 Quadrupole 1 (Q1) ion_source->quadrupole1 Ionization collision_cell Collision Cell (Q2) quadrupole1->collision_cell Precursor Ion Selection quadrupole3 Quadrupole 3 (Q3) collision_cell->quadrupole3 Fragmentation detector Detector quadrupole3->detector Product Ion Selection data_system Data System detector->data_system Signal Acquisition

Caption: Logical relationship of the LC-MS/MS system components.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)morpholine Oxalate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-fluorophenyl)morpholine oxalate as a key building block in the synthesis of a diverse range of bioactive molecules. Its unique structural features, including the morpholine ring and the fluorophenyl group, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting various diseases. The morpholine moiety is known to improve the physicochemical and pharmacokinetic properties of drug candidates, while the fluorophenyl group can enhance binding affinity and metabolic stability.

This document outlines the synthesis of bioactive derivatives, presents their biological activities in a structured format, and provides detailed experimental protocols and signaling pathway diagrams to guide researchers in their drug discovery efforts.

Key Bioactive Molecules and Quantitative Data

The 2-(4-fluorophenyl)morpholine scaffold has been incorporated into a variety of molecules exhibiting significant biological activity, particularly in the areas of anti-inflammatory and anticancer research. The following tables summarize the quantitative data for representative compounds.

Compound IDStructureTarget/ActivityIC₅₀/EC₅₀Cell Line/Assay
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolAnti-inflammatory (NO production inhibition)-LPS-stimulated RAW 264.7 macrophages
PI3K Inhibitor 1 Thieno[3,2-d]pyrimidine derivativePI3K p110α inhibitor2.0 nMEnzyme assay
PI3K Inhibitor 2 2,4-dimorpholinopyrimidine-5-carbonitrile derivativePI3Kα inhibitor31.8 ± 4.1 nMEnzyme assay
Anticancer Agent 1 Morpholine substituted quinazoline derivative (AK-3)Anticancer (A549)10.38 ± 0.27 μMA549 (human lung carcinoma)
Anticancer Agent 2 Morpholine substituted quinazoline derivative (AK-10)Anticancer (MCF-7)3.15 ± 0.23 μMMCF-7 (human breast adenocarcinoma)

Experimental Protocols

Detailed methodologies for the key synthetic steps and biological assays are provided below.

Protocol 1: General Synthesis of N-substituted 2-(4-Fluorophenyl)morpholine Derivatives

This protocol describes a general method for the N-alkylation of 2-(4-fluorophenyl)morpholine, a key step in the synthesis of many bioactive derivatives. Note that this compound must first be converted to the free base by treatment with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extraction with an organic solvent.

Materials:

  • 2-(4-Fluorophenyl)morpholine (free base)

  • Alkyl or aryl halide (e.g., benzyl bromide, 4-chloromethylpyrimidine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-(4-fluorophenyl)morpholine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired alkyl or aryl halide (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 2-(4-fluorophenyl)morpholine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is used to evaluate the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by bioactive molecules derived from 2-(4-fluorophenyl)morpholine and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 2-(4-Fluorophenyl)morpholine Oxalate free_base Free Base Conversion start->free_base alkylation N-Alkylation/ Functionalization free_base->alkylation purification Purification (Chromatography) alkylation->purification characterization Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) cell_culture->compound_treatment activity_assay Activity Assay (e.g., NO Assay, PI3K Assay) compound_treatment->activity_assay data_analysis Data Analysis (IC50 Determination) activity_assay->data_analysis nf_kappa_b_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression promotes transcription of NO_Production NO Production Gene_Expression->NO_Production V8 2-(4-Fluorophenyl)morpholine Derivative (e.g., V8) V8->IKK inhibits pi3k_akt_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-(4-Fluorophenyl)morpholine -based PI3K Inhibitor Inhibitor->PI3K inhibits

Application Notes and Protocols for 2-(4-Fluorophenyl)morpholine Oxalate in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a derivative of morpholine, a heterocyclic compound known for its utility in various chemical syntheses. The presence of a fluorophenyl group can impart unique electronic and steric properties, potentially influencing intermolecular interactions when blended with a polymer. It is theorized that the rigid aromatic ring and the polar morpholine moiety could contribute to improved thermal and mechanical performance of polymers by acting as a reinforcing agent or a stabilizer.

Potential Applications in Material Science

The integration of this compound into polymer matrices could offer several advantages:

  • Enhanced Thermal Stability: The compound may increase the degradation temperature of polymers by inhibiting radical chain reactions or by acting as a heat sink.

  • Improved Mechanical Properties: Its rigid structure could enhance the tensile strength and modulus of polymers by reinforcing the polymer chains.

  • Modifier for Specialty Polymers: It could be used to tailor the properties of high-performance polymers for specific applications in aerospace, automotive, and electronics industries.

Hypothetical Performance Data

The following tables present hypothetical data to illustrate the potential effects of this compound on the properties of a common thermoplastic, such as polycarbonate (PC). Note: This data is for illustrative purposes only and is not based on documented experimental results.

Table 1: Hypothetical Thermal Properties of Polycarbonate (PC) Blends

Sample IDThis compound (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
PC-Control0150450
PC-FM-0.50.5152458
PC-FM-1.01.0155465
PC-FM-2.02.0158472

Table 2: Hypothetical Mechanical Properties of Polycarbonate (PC) Blends

Sample IDThis compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PC-Control0602.4110
PC-FM-0.50.5632.5105
PC-FM-1.01.0682.798
PC-FM-2.02.0753.090

Experimental Protocols

The following are generalized protocols for incorporating this compound into a polymer matrix and characterizing the resulting composite material.

Protocol for Polymer Blend Preparation via Melt Extrusion

Objective: To prepare a homogeneous blend of a thermoplastic polymer with this compound.

Materials:

  • Thermoplastic polymer pellets (e.g., Polycarbonate, Polyethylene terephthalate)

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Pre-mix the dried polymer pellets with the desired weight percentage of this compound powder in a sealed bag by tumbling for at least 15 minutes to ensure a uniform physical mixture.

  • Set the temperature profile of the twin-screw extruder according to the processing parameters of the base polymer.

  • Feed the pre-mixed material into the extruder hopper at a constant rate.

  • Melt-extrude the blend through a die.

  • Cool the extruded strand in a water bath.

  • Pelletize the cooled strand to obtain composite pellets.

  • Dry the resulting pellets before further processing or characterization.

experimental_workflow cluster_prep Preparation cluster_extrusion Melt Extrusion cluster_post Post-Processing drying Dry Polymer Pellets premixing Pre-mix with Additive drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion cooling Strand Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing post_drying Dry Composite Pellets pelletizing->post_drying characterization Characterization post_drying->characterization

Workflow for Polymer Blend Preparation
Protocol for Thermal Analysis using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer blends.

Materials:

  • Polymer blend pellets

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the polymer blend into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% weight loss.

Protocol for Mechanical Testing using a Universal Testing Machine

Objective: To determine the tensile properties of the polymer blends.

Materials:

  • Polymer blend pellets

  • Injection molding machine

  • Universal Testing Machine (UTM) with tensile grips

  • Dumbbell-shaped test specimens (prepared according to ASTM D638)

Procedure:

  • Injection mold the polymer blend pellets into standard dumbbell-shaped tensile test specimens.

  • Condition the specimens at a standard temperature and humidity for at least 24 hours.

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Mount a specimen in the tensile grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Proposed Mechanism of Action

The potential enhancement of polymer properties by this compound can be attributed to several factors. The following diagram illustrates a hypothetical signaling pathway for its role as a thermal stabilizer.

signaling_pathway cluster_degradation Polymer Degradation Cascade cluster_stabilization Stabilization by 2-(4-Fluorophenyl)morpholine Heat Heat/Stress Radicals Polymer Radicals (P•) Heat->Radicals Peroxy Peroxy Radicals (POO•) Radicals->Peroxy + O2 Additive 2-(4-Fluorophenyl)morpholine Radicals->Additive Radical Scavenging Hydroperoxides Hydroperoxides (POOH) Peroxy->Hydroperoxides + PH Peroxy->Additive Radical Scavenging Hydroperoxides->Radicals Degradation Chain Scission & Degradation Products Hydroperoxides->Degradation Inactive Inactive Products Additive->Inactive

Hypothetical Thermal Stabilization Mechanism

In this proposed mechanism, the additive molecule can act as a radical scavenger, interrupting the auto-oxidation cycle of polymer degradation that is initiated by heat and stress.

Conclusion

While direct experimental evidence is lacking in the reviewed literature, the chemical structure of this compound suggests its potential as a functional additive in material science. The protocols and hypothetical data presented here provide a framework for researchers to investigate its effects on polymer properties. Further empirical studies are necessary to validate these potential applications and to quantify the improvements in thermal and mechanical performance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-(4-Fluorophenyl)morpholine oxalate. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-Fluorophenyl)morpholine and its subsequent conversion to the oxalate salt.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-(4-Fluorophenyl)morpholine Incomplete reaction of 2-(4-fluorophenyl)oxirane with 2-aminoethanol.- Ensure a slight excess of 2-aminoethanol is used. - Increase the reaction temperature to 80-90 °C and monitor the reaction progress by TLC or GC-MS. - Consider a solvent-free reaction or using a high-boiling point protic solvent to facilitate the reaction.
Inefficient cyclization of the intermediate amino alcohol.- Ensure complete dehydration during the cyclization step with sulfuric acid. - The reaction temperature for cyclization is critical; maintain it at 130-140 °C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition.
Side reactions, such as polymerization of the oxirane.- Add the 2-(4-fluorophenyl)oxirane to the 2-aminoethanol dropwise to control the reaction exotherm. - Maintain a consistent reaction temperature.
Formation of Impurities Presence of unreacted starting materials.- Optimize the stoichiometry of reactants. - Increase the reaction time or temperature as needed, while monitoring for product degradation.
Formation of byproducts from side reactions.- Purify the intermediate amino alcohol before cyclization. - Utilize column chromatography for the purification of the final 2-(4-Fluorophenyl)morpholine free base.
Poor Quality of this compound Salt Incomplete salt formation.- Ensure the use of anhydrous oxalic acid. - Use a stoichiometric amount of oxalic acid relative to the morpholine free base.
Presence of excess oxalic acid in the final product.- Recrystallize the oxalate salt from a suitable solvent system, such as isopropanol/ether, to remove unreacted oxalic acid.[1]
The salt precipitates as an oil or gum instead of a crystalline solid.- Dissolve the amine free base in a minimal amount of a suitable solvent like dry isopropanol (IPA) before adding the oxalic acid solution.[1] - If no solid forms, add a non-polar solvent like diethyl ether to induce precipitation and cool the mixture in a freezer.[1]
Low Recovery of Oxalate Salt Loss of product during filtration and washing.- Use a minimal amount of cold solvent for washing the filtered solid. - Concentrate the filtrate to recover any dissolved product, which may crystallize upon cooling or with the addition of a non-polar solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yields for this exact compound are not widely published in the general literature, yields for analogous morpholine syntheses can vary significantly based on the specific protocol and scale. For the oxalate salt formation step, recovery can range from 60% to 95% depending on the crystallization and purification techniques employed.[1]

Q2: What is the best solvent for the formation of the oxalate salt?

A2: Dry isopropanol (IPA) is a commonly used solvent. The amine free base is dissolved in IPA, and a solution of anhydrous oxalic acid in IPA is added. Diethyl ether can be used as an anti-solvent to induce precipitation if the salt does not crystallize directly from IPA.[1]

Q3: How can I improve the crystallinity of the oxalate salt?

A3: To obtain pure, well-defined crystals, recrystallization from a suitable solvent system is recommended. Common choices include ethanol/ether, isopropanol/di-isopropyl ether, or acetone.[1] It is crucial to use anhydrous solvents to prevent the formation of hydrated salts, which may be less crystalline.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 2-(4-fluorophenyl)oxirane is a potential irritant and sensitizer. Concentrated sulfuric acid is highly corrosive. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Oxalic acid is toxic and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)morpholine

This protocol is adapted from the synthesis of structurally similar morpholine derivatives.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-fluorophenyl)ethan-1-ol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanol (1.2 equivalents).

  • Heat the 2-aminoethanol to 80-90 °C.

  • Slowly add 2-(4-fluorophenyl)oxirane (1.0 equivalent) dropwise to the heated 2-aminoethanol.

  • After the addition is complete, continue stirring the reaction mixture at 80-90 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Cyclization to 2-(4-Fluorophenyl)morpholine

  • To the crude 2-((2-hydroxyethyl)amino)-1-(4-fluorophenyl)ethan-1-ol, slowly and carefully add concentrated sulfuric acid (1.5 equivalents) while cooling the mixture in an ice bath.

  • After the addition, heat the reaction mixture to 130-140 °C for 4-6 hours with stirring.

  • Monitor the cyclization by TLC or GC-MS.

  • After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Fluorophenyl)morpholine free base.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Formation of this compound
  • Dissolve the purified 2-(4-Fluorophenyl)morpholine free base in a minimal amount of dry isopropanol (IPA).

  • In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.0 equivalent) in dry IPA.

  • Slowly add the oxalic acid solution to the morpholine solution with stirring.

  • If a precipitate forms, continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • If no precipitate forms, add diethyl ether to the mixture until it becomes cloudy, then cool to induce crystallization.[1]

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the this compound salt under vacuum.

  • For higher purity, the salt can be recrystallized from a suitable solvent system like IPA/ether.[1]

Data Presentation

The following table summarizes key parameters that can be optimized to improve the yield and purity of the final product.

Parameter Synthesis of Free Base Formation of Oxalate Salt Expected Impact on Yield/Purity
Reactant Ratio 1.2 eq. of 2-aminoethanol to 1 eq. of oxirane1 eq. of oxalic acid to 1 eq. of morpholineProper stoichiometry minimizes unreacted starting materials, improving purity and yield.
Temperature 80-90 °C (Step 1), 130-140 °C (Step 2)Room temperature, then coolingOptimal temperatures ensure complete reaction without degradation, maximizing yield.
Solvent Solvent-free or high-boiling protic solventDry Isopropanol (IPA), Diethyl etherThe choice of solvent is critical for reaction efficiency and for proper crystallization of the salt.
Purification Vacuum distillation or column chromatographyRecrystallizationPurification at intermediate and final stages is essential for high purity and can improve the final isolated yield of the desired product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Salt Formation Start 2-(4-Fluorophenyl)oxirane + 2-Aminoethanol Reaction1 Heating (80-90°C) Start->Reaction1 Intermediate Crude 2-((2-hydroxyethyl)amino)- 1-(4-fluorophenyl)ethan-1-ol Reaction1->Intermediate Reagent2 Conc. H2SO4 Reaction2 Heating (130-140°C) Intermediate->Reaction2 Reagent2->Reaction2 Workup Basification & Extraction Reaction2->Workup FreeBase 2-(4-Fluorophenyl)morpholine (Free Base) Workup->FreeBase Reagent3 Oxalic Acid in IPA Crystallization Crystallization/ Precipitation FreeBase->Crystallization Reagent3->Crystallization FinalProduct 2-(4-Fluorophenyl)morpholine Oxalate Crystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_synthesis Synthesis of Free Base cluster_salt Oxalate Salt Formation LowYield Low Final Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Check Reaction Conditions SideReactions Side Reactions LowYield->SideReactions Optimize Reactant Addition PurificationLoss Purification Loss (Base) LowYield->PurificationLoss Refine Purification Technique IncompletePrecipitation Incomplete Precipitation LowYield->IncompletePrecipitation Use Anti-solvent/ Cooling SolubilityLoss Solubility in Mother Liquor LowYield->SolubilityLoss Concentrate Filtrate MechanicalLoss Mechanical Loss (Filtration) LowYield->MechanicalLoss Improve Handling Technique Increase Temp/Time Increase Temp/Time IncompleteReaction->Increase Temp/Time Adjust Stoichiometry Adjust Stoichiometry IncompleteReaction->Adjust Stoichiometry Control Exotherm Control Exotherm SideReactions->Control Exotherm Purify Intermediate Purify Intermediate SideReactions->Purify Intermediate Add Ether Add Ether IncompletePrecipitation->Add Ether Cool to 0°C Cool to 0°C IncompletePrecipitation->Cool to 0°C

Caption: Logical relationships for troubleshooting low yield issues.

References

Overcoming solubility challenges with 2-(4-Fluorophenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)morpholine oxalate. The information is designed to help overcome common challenges, particularly those related to solubility, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the oxalate salt form used?

This compound is a chemical compound often utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] The oxalate salt form is intentionally created to enhance the compound's aqueous solubility and stability compared to its free base form, which facilitates its handling and use in various experimental and manufacturing settings.

Q2: What are the general solubility characteristics of this compound?

Q3: How does pH influence the solubility of this compound?

The solubility of morpholine-containing compounds is often pH-dependent. As a salt of a weak base (the morpholine nitrogen) and a weak acid (oxalic acid), the pH of the solution will significantly affect the ionization state of the molecule and thus its solubility. In acidic solutions, the morpholine nitrogen is more likely to be protonated, which can increase aqueous solubility. Conversely, in basic solutions, the compound may be less soluble.

Q4: What common solvents can be used to dissolve this compound?

Based on the general properties of morpholine salts, the following solvents are likely to be effective:

  • Water: Especially with pH adjustment.

  • Polar Protic Solvents: Such as ethanol and methanol.

  • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem: The compound is not dissolving in my aqueous buffer.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal pH Adjust the pH of the buffer. Try lowering the pH to see if the solubility improves due to the protonation of the morpholine nitrogen.
Insufficient Solvent Volume Increase the volume of the solvent to avoid reaching saturation.
Low Temperature Gently warm the solution. Solubility often increases with temperature. Ensure the compound is stable at elevated temperatures before proceeding.
Precipitation Over Time The initial dissolution may be followed by precipitation. This could be due to a change in pH, temperature, or the formation of a less soluble polymorph. Re-evaluate your solvent system and storage conditions.
Problem: The compound precipitates when I dilute my DMSO stock solution with an aqueous buffer.

Possible Causes & Solutions:

CauseRecommended Action
Poor Aqueous Solubility The high concentration in DMSO is not maintained upon dilution in a poor solvent (water).
- Increase the proportion of organic co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous solution.
- Use a surfactant to increase the solubility of the compound in the aqueous phase.
- Reduce the initial concentration of the DMSO stock solution.
"Salting Out" Effect High concentrations of salts in the aqueous buffer can decrease the solubility of the compound.
- Reduce the salt concentration of your buffer if your experimental design allows.
- Consider using a different buffering agent.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Purified water (or desired aqueous buffer)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the solubility of the compound under the tested conditions.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a general procedure for improving the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Vials and magnetic stirrer

Procedure:

  • Prepare a series of co-solvent/primary solvent mixtures with varying ratios (e.g., 10%, 20%, 30% co-solvent in the primary solvent).

  • To a known amount of this compound, add a small volume of the co-solvent mixture.

  • Stir the mixture at a constant temperature.

  • Continue to add small volumes of the co-solvent mixture until the compound is fully dissolved.

  • Record the total volume of the solvent mixture used to calculate the solubility.

  • Alternatively, use the shake-flask method described in Protocol 1 with the different co-solvent mixtures to determine the equilibrium solubility in each system.

Visualizations

Below are diagrams illustrating key concepts and workflows for addressing solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow start Compound Fails to Dissolve check_ph Is pH of the medium optimal? start->check_ph adjust_ph Adjust pH (e.g., lower for morpholine salts) check_ph->adjust_ph No check_solvent Is the solvent system appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent success Compound Dissolved adjust_ph->success use_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG) check_solvent->use_cosolvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_cosolvent->check_concentration use_cosolvent->success increase_temp Apply gentle heating increase_temp->success check_concentration->increase_temp No dilute Reduce the compound concentration check_concentration->dilute Yes dilute->success

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_1 Factors Influencing Solubility of this compound cluster_2 Solvent Properties cluster_3 External Conditions compound This compound Physicochemical Properties polarity Polarity compound->polarity ph pH compound->ph cosolvents Co-solvents compound->cosolvents temperature Temperature compound->temperature pressure Pressure (minor effect for solids) compound->pressure

Caption: Key factors that influence the solubility of the compound.

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)morpholine oxalate. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted 2-(4-Fluorophenyl)morpholine (free base): If the salt formation is incomplete.

  • Excess Oxalic Acid: If too much oxalic acid is used during the salt formation step.

  • Starting materials for the morpholine synthesis: Such as the corresponding ethanolamine or dihaloether precursors.

  • By-products from the morpholine ring formation: Such as N-alkylated or rearranged products.

  • Residual Solvents: From the reaction or purification steps.

Q2: What is the recommended method for determining the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantifies the main compound and detects non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure and can detect structural isomers and other impurities.
Melting Point Analysis A sharp melting point range indicates high purity.
Elemental Analysis Confirms the elemental composition of the salt.

Q3: What are suitable recrystallization solvents for this compound?

A3: As an oxalate salt, this compound is a polar compound. Therefore, polar solvents are generally good candidates for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common choices include:

  • Ethanol

  • Isopropanol

  • Methanol

  • Mixtures such as Ethanol/Water, Isopropanol/Water, or Acetone/Water.

It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Low recovery of the purified product is a common issue in crystallization processes.

Troubleshooting Steps:

  • Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). A significant amount of solid residue indicates that a substantial portion of your product remains dissolved.

  • Reduce Solvent Volume: If the product is too soluble, concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization (a "second crop").

  • Cooling Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

  • Anti-Solvent Addition: If using a single solvent system, consider the addition of a miscible "anti-solvent" in which the product is insoluble to induce further precipitation. Add the anti-solvent dropwise to the dissolved product until turbidity is observed, then heat to redissolve and cool slowly.

Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can trap impurities and hinder purification.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice. Using an insulated container can help.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

  • Change Solvent System: The boiling point of the solvent might be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

Issue 3: Poor Crystal Formation (Amorphous Solid or Fine Powder)

The formation of an amorphous solid or a very fine powder can make filtration difficult and may indicate lower purity.

Troubleshooting Steps:

  • Optimize Cooling Rate: Very rapid cooling often leads to the formation of small crystals or an amorphous solid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Solvent Selection: The choice of solvent significantly impacts crystal habit. Experiment with different solvents or solvent mixtures.

  • pH Adjustment: For salts, the pH of the solution can influence crystal formation. Ensure the pH is appropriate for the stable oxalate salt.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hotplate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, and the impurity is known to be colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Oxalate Salt Formation and Precipitation

This protocol describes the formation of the oxalate salt from the free base of 2-(4-Fluorophenyl)morpholine.

Materials:

  • 2-(4-Fluorophenyl)morpholine (free base)

  • Oxalic acid (dihydrate or anhydrous)

  • Solvent (e.g., Isopropanol or Ethanol)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 2-(4-Fluorophenyl)morpholine free base in a suitable solvent (e.g., isopropanol) in a flask with a magnetic stir bar.

  • In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent. Gentle heating may be required to dissolve the oxalic acid.

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • A precipitate of the oxalate salt should begin to form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-(4-Fluorophenyl)morpholine Salt_Formation Oxalate Salt Formation Crude_Product->Salt_Formation Add Oxalic Acid Recrystallization Recrystallization Salt_Formation->Recrystallization Crude Salt Drying Drying Recrystallization->Drying Purified Crystals Purity_Analysis Purity & Identity Check (HPLC, NMR, etc.) Drying->Purity_Analysis Dried Product Final_Product Pure this compound Purity_Analysis->Final_Product Meets Specifications

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Good Crystal Formation Q1->A1_Yes Yes A1_No No Crystals / Oiling Out Q1->A1_No No Q3 Did oiling out occur? A1_No->Q3 Q2 Is the solution supersaturated? A2_Yes Induce Nucleation: - Scratch flask - Add seed crystal Q2->A2_Yes Yes A2_No Concentrate solution (remove some solvent) and cool again. Q2->A2_No No Q3->Q2 No A3_Yes Add more solvent, cool slowly, or change solvent. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Technical Support Center: 2-(4-Fluorophenyl)morpholine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Fluorophenyl)morpholine oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related, starting material-related, and degradation products. Process-related impurities may include byproducts from side reactions such as over-alkylation or incomplete cyclization. Starting material-related impurities are unreacted starting materials or impurities present in them. Degradation products can form under harsh reaction or storage conditions.

Q2: How can I identify unknown peaks in my HPLC chromatogram?

A2: Identifying unknown peaks requires a systematic approach. First, analyze blank injections (solvent) to rule out system or solvent contamination. Then, compare the retention times of your unknown peaks with those of known starting materials and potential byproducts. If the impurity remains unidentified, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide molecular weight information, and further isolation followed by NMR (Nuclear Magnetic Resonance) spectroscopy can elucidate the structure.

Q3: What are the critical process parameters to control to minimize impurity formation?

A3: Key parameters to control include reaction temperature, stoichiometry of reactants, and reaction time. Excursions from the optimal temperature can lead to side reactions. An incorrect ratio of reactants can result in an excess of unreacted starting materials or the formation of byproducts. Prolonged reaction times can sometimes lead to the degradation of the desired product.

Q4: How should this compound be stored to prevent degradation?

A4: this compound should be stored in a well-closed container, protected from light, at a controlled room temperature. Exposure to high temperatures or humidity can lead to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Low Yield of 2-(4-Fluorophenyl)morpholine
Symptom Possible Cause Recommended Action
Low conversion of starting materialsIncomplete reaction- Ensure the reaction temperature is maintained at the optimal level. - Verify the quality and stoichiometry of reagents. - Extend the reaction time and monitor progress by TLC or HPLC.
Formation of significant byproductsSuboptimal reaction conditions- Re-evaluate the reaction temperature and solvent. - Consider a slower addition of reagents to control exotherms.
Product loss during work-up/purificationInefficient extraction or crystallization- Optimize the pH for aqueous extraction. - Screen different solvents for crystallization to improve recovery.
Presence of Unknown Impurities in HPLC Analysis
Symptom Possible Cause Recommended Action
Peak with a retention time shorter than the main peakPolar impurity- Could be an unreacted polar starting material. Compare with starting material standards.
Peak with a retention time longer than the main peakLess polar impurity- May be a byproduct of a side reaction, such as a dimer or a product of over-alkylation.
Multiple small, unidentified peaksGeneral contamination or degradation- Check the purity of starting materials and solvents. - Ensure glassware is scrupulously clean. - Review reaction and storage conditions for potential degradation pathways.

Common Impurities and Their Identification

The following table summarizes potential impurities in the synthesis of 2-(4-Fluorophenyl)morpholine, a key intermediate for the oxalate salt. The primary synthetic route considered is the cyclization of N-(2-hydroxyethyl)-2-amino-1-(4-fluorophenyl)ethanol.

Impurity Name Structure Source Typical Analytical Method Expected Retention Time (Relative to Product)
2-Amino-1-(4-fluorophenyl)ethanolUnreacted Starting MaterialHPLC, GC-MSShorter
2-Chloroethanol or Ethylene OxideNot ApplicableUnreacted ReagentGC-MS (Headspace)Varies
N,N-bis(2-hydroxyethyl)-2-amino-1-(4-fluorophenyl)ethanolOver-alkylation byproductHPLC, LC-MSLonger
Di(2-(4-fluorophenyl)morpholin-4-yl)ethaneDimerization byproductHPLC, LC-MSMuch Longer
Oxalic AcidUnreacted reagent for salt formationIon Chromatography, HPLCShorter
Residual Solvents (e.g., Toluene, Ethanol)Not ApplicableFrom reaction or purificationGC-MS (Headspace)Varies

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)morpholine

This protocol is a representative method for the synthesis of the morpholine base.

Materials:

  • 2-Amino-1-(4-fluorophenyl)ethanol

  • 2-Chloroethanol

  • Sodium carbonate

  • Toluene

  • Water

Procedure:

  • To a solution of 2-amino-1-(4-fluorophenyl)ethanol (1 equivalent) in toluene, add sodium carbonate (2.5 equivalents).

  • Heat the mixture to reflux (approximately 110-115 °C).

  • Slowly add 2-chloroethanol (1.1 equivalents) to the refluxing mixture over 1 hour.

  • Continue refluxing for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(4-fluorophenyl)morpholine.

Protocol 2: HPLC Method for Purity Analysis of 2-(4-Fluorophenyl)morpholine

This method is suitable for determining the purity of the morpholine base and detecting related impurities.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., 0.1% Phosphoric acid in water). A typical gradient could be starting from 10% Acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 2-(4-fluorophenyl)morpholine sample in 10 mL of the mobile phase (initial conditions) to get a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway SM1 2-Amino-1-(4-fluorophenyl)ethanol Intermediate N-(2-hydroxyethyl)-2-amino-1-(4-fluorophenyl)ethanol SM1->Intermediate Alkylation SM2 2-Chloroethanol SM2->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Solvent Solvent (e.g., Toluene) Solvent->Intermediate Product 2-(4-Fluorophenyl)morpholine Intermediate->Product Intramolecular Cyclization (SN2) FinalProduct This compound Product->FinalProduct Salt Formation OxalicAcid Oxalic Acid OxalicAcid->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Profile check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_sm Analyze Starting Material Purity check_reaction->check_sm Parameters correct issue_identified Optimize Process Step check_reaction->issue_identified Parameters incorrect check_workup Evaluate Work-up & Purification check_sm->check_workup SM pure check_sm->issue_identified SM impure check_workup->issue_identified Losses identified further_investigation Investigate Side Reactions (LC-MS, etc.) check_workup->further_investigation No obvious issues end Problem Resolved issue_identified->end Re-run experiment further_investigation->end

Caption: Troubleshooting workflow for synthesis issues.

Analytical_Workflow Sample Synthesis Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS (Headspace) for Residual Solvents Sample->GCMS LCMS LC-MS for Unknown Impurity ID HPLC->LCMS Unknown Peak Detected Report Final Purity Report HPLC->Report Purity & Known Impurities GCMS->Report Solvent Content NMR NMR for Structure Elucidation LCMS->NMR Isolate Impurity NMR->Report Impurity Structure

Caption: Analytical workflow for purity assessment.

References

Technical Support Center: 2-(4-Fluorophenyl)morpholine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)morpholine and its oxalate salt.

Section 1: Synthesis of 2-(4-Fluorophenyl)morpholine Free Base

This section addresses common issues encountered during the formation of the morpholine ring structure. The synthesis generally involves the cyclization of an N-substituted ethanolamine derivative.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the 2-(4-Fluorophenyl)morpholine synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are key areas to investigate:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.

  • Base Selection: The choice and stoichiometry of the base are critical for the cyclization step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective.[1] Ensure the base is fresh and added under anhydrous conditions to prevent deactivation.

  • Side Reactions: A primary issue in amine alkylations is the potential for over-alkylation, leading to undesired byproducts.[2][3] Using a precise stoichiometry of reagents is crucial. A slight excess of the amine component relative to the alkylating agent can sometimes suppress dialkylation.[4][5]

  • Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Toluene.[6][7] The optimal temperature can vary; running small-scale trials at different temperatures (e.g., room temperature, 50°C, 80°C) can help identify the ideal condition.

Troubleshooting Decision Workflow

G start Low Yield Observed check_reaction Monitor Reaction (TLC/LCMS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Analysis Result side_products Major Side Products? incomplete->side_products No increase_time Action: Increase Reaction Time/Temp incomplete->increase_time Yes optimize_base Action: Optimize Base (Type & Stoichiometry) side_products->optimize_base Yes optimize_reagents Action: Adjust Reagent Stoichiometry side_products->optimize_reagents No end_good Yield Improved increase_time->end_good optimize_base->end_good optimize_reagents->end_good end_bad Re-evaluate Route optimize_reagents->end_bad

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. The most prevalent side products in morpholine synthesis arise from competing reaction pathways.

  • N,N-Dialkylation: As mentioned, the secondary amine product can react again with the alkylating agent.[4][5] This is particularly problematic if the alkylating agent is used in excess or if the reaction is run for an extended period at high temperatures.

  • Elimination Reactions: If using a halo-alcohol derivative for cyclization, the base can promote elimination to form an epoxide or vinyl ether, which competes with the desired intramolecular substitution.

  • Starting Material Impurities: Ensure the purity of your starting materials, such as 2-aminoethanol derivatives and 1-(4-fluorophenyl)-1,2-ethanediol derivatives, as impurities will carry through and complicate purification.

Table 1: Effect of Base and Solvent on Yield and Purity

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (%) (LCMS)
1 K₂CO₃ (2.0) Acetonitrile 80 12 45 75
2 NaH (1.5) THF 65 8 60 85
3 KOtBu (1.2) Toluene 105 6 75 92

| 4 | NaOtBu (1.2) | DMF | 80 | 6 | 72 | 90 |

Note: Data is illustrative and based on typical optimization studies for similar heterocyclic syntheses.[7]

Section 2: Purification of 2-(4-Fluorophenyl)morpholine

Q3: What is the recommended method for purifying the 2-(4-Fluorophenyl)morpholine free base?

A3: Purification is typically achieved through one of two methods:

  • Silica Gel Column Chromatography: This is the most common method for removing polar and non-polar impurities. A gradient elution system, often starting with a non-polar solvent (e.g., Hexane or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is effective. The polarity of the morpholine nitrogen means that adding a small amount of triethylamine (~1%) to the eluent can prevent tailing and improve separation.

  • Vacuum Distillation: If the free base is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective method for purification, especially on a larger scale.

Section 3: Formation of the Oxalate Salt

The oxalate salt is often prepared to improve the compound's stability, crystallinity, and handling properties.[8]

Q4: My 2-(4-Fluorophenyl)morpholine oxalate salt is not precipitating or is forming an oil. How can I achieve good crystallization?

A4: Proper salt formation and crystallization depend on stoichiometry, solvent choice, and temperature.

  • Stoichiometry: Ensure you are using the correct molar equivalents of oxalic acid. A 1:1 molar ratio of the morpholine free base to oxalic acid is standard. Prepare a stock solution of oxalic acid to ensure accurate addition.

  • Solvent System: The choice of solvent is critical. The free base is dissolved in a solvent in which it is soluble, but the oxalate salt is poorly soluble. Common solvents for this purpose include Ethyl Acetate, Isopropanol (IPA), or Toluene.[9] Sometimes a co-solvent system is required.

  • Procedure:

    • Dissolve the purified 2-(4-Fluorophenyl)morpholine free base in a suitable solvent (e.g., Ethyl Acetate).

    • Separately, dissolve one equivalent of oxalic acid in a minimal amount of a compatible solvent (e.g., IPA or warm Ethyl Acetate).

    • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature or slightly elevated temperature.

    • Stir the mixture for a period (e.g., 1-2 hours) to allow for complete salt formation.[9]

    • If precipitation does not occur, try cooling the mixture in an ice bath. Seeding with a previously formed crystal can also induce crystallization.

    • If an oil forms, try adding a non-polar co-solvent (like heptane) dropwise to reduce solubility and promote precipitation, or attempt to re-dissolve the oil by gentle warming and then allow it to cool very slowly.

Salt Formation and Purification Workflow

G start Start: Purified Free Base dissolve_base Dissolve Free Base in Solvent (e.g., EtOAc) start->dissolve_base add_acid Add 1.0 eq. Oxalic Acid Solution Slowly dissolve_base->add_acid stir Stir at RT for 1-2 hours add_acid->stir precipitate Precipitate Forms? stir->precipitate filter Filter Solid precipitate->filter Yes troubleshoot Troubleshoot: Cool, Seed, or Add Anti-Solvent precipitate->troubleshoot No wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Final Product: Oxalate Salt dry->product troubleshoot->stir

Caption: General workflow for oxalate salt formation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)morpholine (General Procedure)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-protected 2-aminoethanol derivative (1.0 eq) and anhydrous Toluene (10 mL per mmol of substrate).

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature, ensuring the temperature does not rise significantly.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Add the appropriate 2-halo-1-(4-fluorophenyl)ethanol derivative (1.1 eq) dropwise as a solution in Toluene.

  • Heat the reaction mixture to 105°C and maintain for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure free base.

Protocol 2: Preparation of this compound

  • Dissolve the purified 2-(4-Fluorophenyl)morpholine (1.0 eq) in Ethyl Acetate (15 mL per gram of amine).

  • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimum amount of Isopropanol with gentle warming.

  • Add the oxalic acid solution dropwise to the stirred amine solution at room temperature.

  • A white precipitate should form. Continue stirring for 2 hours at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold Ethyl Acetate.

  • Dry the solid under vacuum at 50-60°C to a constant weight to yield the final oxalate salt.

References

Technical Support Center: 2-(4-Fluorophenyl)morpholine Oxalate Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)morpholine oxalate. The information is designed to assist in identifying and understanding potential degradation pathways and addressing common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, the primary degradation pathways are expected to involve the morpholine ring and the oxalate salt. Key potential pathways include:

  • Hydrolysis: Under acidic or basic conditions, the morpholine ring can undergo cleavage. Acid-catalyzed hydrolysis may lead to the opening of the ether linkage, while base-catalyzed hydrolysis could also promote ring opening.

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The secondary amine functionality can also be oxidized.

  • Photodegradation: Exposure to UV light may induce cleavage of the C-N or C-O bonds within the morpholine ring or lead to reactions involving the fluorophenyl group.

  • Thermal Degradation: At elevated temperatures, decomposition of the oxalate salt can occur, and the morpholine ring may undergo cleavage.

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the formation of degradation products. To identify the source, consider the following:

  • Nature of the Stress Condition: The type of stress (acid, base, oxidant, light, heat) will favor different degradation pathways. For example, hydrolytic conditions are more likely to produce ring-opened products.

  • Peak Characteristics: The retention time and peak shape can provide clues. Early eluting peaks may indicate more polar degradation products.

  • Mass Spectrometry (MS) Data: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This is the most direct way to identify the molecular weight of the degradants and propose structures.

Q3: My mass balance in a forced degradation study is below 90%. What are the potential reasons?

A3: A low mass balance suggests that not all of the parent compound and its degradation products are being accounted for. Common reasons include:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can help.

  • Formation of Volatile Degradants: Small, volatile molecules formed during degradation may be lost during sample preparation or analysis.

  • Precipitation of Degradants: Some degradation products may be poorly soluble in the analytical mobile phase and precipitate out of the solution.

  • Adsorption to Surfaces: Highly polar or reactive degradation products may adsorb to the surfaces of vials or HPLC column frits.

Q4: How can I confirm the structure of a suspected degradation product?

A4: Structure elucidation of degradation products typically involves a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on an isolated degradation product can definitively determine its structure. Isolation can be achieved through preparative HPLC.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profile Under Acidic Conditions
Symptom Possible Cause Recommended Action
Variable degradation rates between replicate experiments.Inconsistent acid concentration or temperature.Ensure precise preparation of acidic solutions and use a calibrated heating block or water bath.
Appearance of different impurity profiles in different runs.Contamination of the acid or solvent.Use high-purity reagents and solvents. Run a blank analysis to check for background peaks.
Rapid and complete degradation of the parent compound.The acid concentration or temperature is too harsh.Perform a range-finding experiment with milder acid concentrations (e.g., 0.01N, 0.1N HCl) and lower temperatures.
Issue 2: Poor Peak Shape for Degradation Products in HPLC
Symptom Possible Cause Recommended Action
Tailing peaks for polar degradants.Secondary interactions with the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase or use a column with end-capping.
Broad or split peaks.Co-elution of multiple degradants or presence of isomers.Optimize the mobile phase gradient and composition to improve resolution. Consider using a different column chemistry.
No retention of early-eluting peaks.Degradation product is too polar for the reversed-phase column.Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC-MS Method for Degradation Product Profiling
  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 0.8 mL/min

  • UV Detection: 254 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
1N HCl, 60°C, 24h25.43199.1
1N NaOH, 60°C, 24h15.82215.1
3% H₂O₂, RT, 24h45.24197.1
Heat (70°C), 48h8.11181.1
UV Light (254 nm), 24h12.52180.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV) parent 2-(4-Fluorophenyl)morpholine (m/z 182.1) hydrolysis_prod Ring-Opened Product (m/z 200.1) parent->hydrolysis_prod H+/OH- n_oxide N-Oxide (m/z 198.1) parent->n_oxide [O] dehydrogenated Dehydrogenated Product (m/z 180.1) parent->dehydrogenated [O] defluorinated Defluorinated Product (m/z 164.1) parent->defluorinated hv

Caption: Proposed Degradation Pathways of 2-(4-Fluorophenyl)morpholine.

Experimental_Workflow start Start: Forced Degradation Study stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock_prep->stress sampling Sample at Time Points (0, 4, 8, 12, 24h) stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data_proc Data Processing (Peak Integration, Mass Balance) analysis->data_proc struct_elucid Structure Elucidation of Major Degradants (HRMS, MS/MS, NMR) data_proc->struct_elucid report Final Report struct_elucid->report

Caption: General Experimental Workflow for a Forced Degradation Study.

Troubleshooting_Logic cluster_issue1 Low Mass Balance cluster_issue2 Unexpected HPLC Peaks issue Issue Encountered cause1a Non-UV Active Degradants issue->cause1a cause1b Volatile Degradants issue->cause1b cause2a Degradation Products issue->cause2a cause2b Contamination issue->cause2b solution1a Use Universal Detector (CAD, RI) cause1a->solution1a solution1b GC-MS for Volatiles cause1b->solution1b solution2a LC-MS Analysis for Identification cause2a->solution2a solution2b Run Blanks cause2b->solution2b

Caption: Troubleshooting Logic for Common Degradation Study Issues.

Technical Support Center: HPLC Analysis of 2-(4-Fluorophenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Fluorophenyl)morpholine oxalate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

Question: My peak for this compound is tailing. What are the possible causes and solutions?

Answer: Peak tailing is a common issue, especially for basic compounds like morpholine derivatives, and can compromise the accuracy of your results.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions The basic nature of the morpholine moiety can interact with acidic silanol groups on the silica-based column packing. To mitigate this, consider adding a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or using a lower pH mobile phase to keep the silanols protonated.[3] Using an end-capped column or a column specifically designed for basic compounds is also highly recommended.
Column Overload Injecting too much sample can lead to peak tailing.[1][3] Try reducing the injection volume or the concentration of your sample.
Metal Chelation Trace metals in the stationary phase or system can chelate with the analyte. Using a mobile phase with a chelating agent like EDTA can help, although this is less common.
Column Contamination/Deterioration Accumulation of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent or, if the column is old, replace it.

Question: I am observing peak fronting for my analyte. What could be the issue?

Answer: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can still affect quantification.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting too much sample can cause fronting.[1] Reduce the sample concentration or injection volume.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Low Column Temperature Unusually low column temperatures can sometimes lead to peak fronting. Ensure your column oven is set to a stable and appropriate temperature (e.g., 30-40 °C).
Retention Time Variability

Question: The retention time for this compound is drifting or inconsistent. How can I fix this?

Answer: Retention time stability is crucial for reliable identification and quantification. Drifting retention times can be caused by a number of factors related to the mobile phase, column, or HPLC system.[4][5][6][7]

Possible Causes & Solutions:

CauseRecommended Solution
Mobile Phase Composition Change In reversed-phase HPLC, even small changes in the organic solvent percentage can significantly alter retention times.[5] Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves.[5][6]
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before starting a sequence.[4][6] Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
Temperature Fluctuations Changes in column temperature will affect retention time.[5][6] Use a column oven to maintain a constant temperature. A 1°C change can alter retention times by 1-2%.[5]
Column Contamination Buildup of strongly retained compounds from the sample matrix can alter the stationary phase chemistry over time.[4] Use a guard column and appropriate sample preparation techniques to minimize contamination.[6]
Flow Rate Instability Leaks in the system or issues with the pump can cause the flow rate to fluctuate.[6] Check for leaks and ensure the pump is properly maintained.
Mobile Phase pH Instability For ionizable compounds like this compound, the pH of the mobile phase is critical.[7] Ensure the mobile phase is adequately buffered to maintain a stable pH.
Baseline and Pressure Issues

Question: I am experiencing baseline noise or drift. What should I investigate?

Answer: A stable baseline is essential for accurate peak integration, especially for low-concentration samples.

Possible Causes & Solutions:

CauseRecommended Solution
Air Bubbles in the System Air bubbles passing through the detector cell are a common cause of baseline noise and spikes.[6][8] Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[6][8]
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can create a noisy or drifting baseline.[8] Use HPLC-grade solvents and high-purity additives.
Detector Lamp Issues An aging or unstable detector lamp can cause baseline drift.[8] Check the lamp's energy and replace it if necessary.
Incomplete Mobile Phase Mixing If preparing the mobile phase online, ensure the mixer is functioning correctly.[6]
Column Bleed At elevated temperatures or with aggressive mobile phases, the stationary phase can "bleed," leading to a rising baseline, particularly in gradient analysis.[8]

Question: The system backpressure is unusually high or fluctuating. What are the likely causes?

Answer: Monitoring backpressure is important for system health. Sudden changes can indicate a blockage.

Possible Causes & Solutions:

CauseRecommended Solution
Column or Frit Blockage Particulate matter from the sample or mobile phase can block the column inlet frit.[2] Reverse-flush the column (if the manufacturer allows) or replace the frit. Using a guard column and filtering samples can prevent this.
Buffer Precipitation If using a buffered mobile phase, ensure the buffer is soluble in the highest organic concentration used. Buffer precipitation can cause blockages.
System Blockage A blockage could be present in the tubing, injector, or guard column. Isolate components of the system to identify the source of the high pressure.
Flow Rate Too High Ensure the flow rate is set correctly for the column dimensions and particle size.

Experimental Protocols

Example HPLC Method for this compound

This is a starting point for method development and may require optimization.

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Note: This method is based on a similar compound analysis and should be validated for this compound.[9]

Sample Preparation Protocol
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

  • Perform serial dilutions to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

Visualizations

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_compound Is the analyte basic? (e.g., morpholine derivative) start->check_compound check_overload Is the peak shape concentration-dependent? check_compound->check_overload No solution_additive Solution: - Add competitive base (e.g., TEA) to mobile phase - Use a lower pH mobile phase - Use a base-deactivated column check_compound->solution_additive Yes check_column Is the column old or has performance degraded? check_overload->check_column No solution_dilute Solution: - Reduce injection volume - Dilute the sample check_overload->solution_dilute Yes solution_column Solution: - Flush the column with a strong solvent - Replace the column check_column->solution_column Yes end Peak Shape Improved solution_additive->end solution_dilute->end solution_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Investigating Retention Time Drift

start Retention Time Drift Observed check_mobile_phase Is the mobile phase freshly prepared and accurately measured? start->check_mobile_phase check_equilibration Was the column properly equilibrated? check_mobile_phase->check_equilibration Yes solution_mobile_phase Solution: - Prepare fresh mobile phase - Ensure accurate solvent ratios check_mobile_phase->solution_mobile_phase No check_temperature Is the column temperature stable? check_equilibration->check_temperature Yes solution_equilibration Solution: - Equilibrate with 10-20 column volumes of mobile phase check_equilibration->solution_equilibration No check_flow_rate Are there any leaks? Is the pump pressure stable? check_temperature->check_flow_rate Yes solution_temperature Solution: - Use a column oven - Verify temperature stability check_temperature->solution_temperature No solution_flow_rate Solution: - Check for and fix leaks - Service the pump if necessary check_flow_rate->solution_flow_rate No end Retention Time Stabilized solution_mobile_phase->end solution_equilibration->end solution_temperature->end solution_flow_rate->end

Caption: A step-by-step process for troubleshooting retention time instability.

References

Avoiding side reactions with 2-(4-Fluorophenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Fluorophenyl)morpholine Oxalate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound used as a key intermediate in the synthesis of various pharmaceuticals.[1] Its fluorophenyl group enhances lipophilicity, making it a valuable building block in medicinal chemistry, particularly for developing drugs targeting the central nervous system.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 0-8 °C to ensure its stability.[1]

Q3: What are the common impurities that can be found in this compound?

A3: Potential impurities can arise from the synthesis of the morpholine free base or during the oxalate salt formation. These may include unreacted starting materials, regioisomeric side products from the morpholine ring formation, and excess oxalic acid from the salt formation step.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common method for purifying amine oxalate salts. A suitable solvent system, such as isopropanol/ether, can be used to precipitate the desired oxalate salt, leaving impurities in the solution.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and handling of 2-(4-Fluorophenyl)morpholine and its oxalate salt.

Issue 1: Low Yield of 2-(4-Fluorophenyl)morpholine during Synthesis

A common synthetic route to 2-(4-fluorophenyl)morpholine is the reaction of 4-fluorostyrene oxide with ethanolamine. Low yields can result from several factors.

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is heated sufficiently (e.g., reflux in a suitable solvent like ethanol) to drive the reaction to completion.- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side Reactions - The primary side reaction is the formation of the regioisomer, 1-(4-fluorophenyl)-2-(morpholin-4-yl)ethanol. To favor the desired product, consider using a Lewis acid catalyst which can influence the regioselectivity of the epoxide ring-opening.[2][3]
Suboptimal Reaction Conditions - Optimize the molar ratio of reactants. A slight excess of ethanolamine may be beneficial.- Ensure the solvent is anhydrous, as water can react with the epoxide.
Issue 2: Formation of Regioisomeric Impurity

The reaction between 4-fluorostyrene oxide and ethanolamine can lead to two possible regioisomers.

Potential Cause Recommended Solution
Lack of Regioselectivity - The nucleophilic attack of ethanolamine can occur at either carbon of the epoxide ring. Attack at the benzylic carbon is often favored under acidic conditions, while attack at the less substituted carbon is favored under basic conditions.[4] Careful control of the reaction pH can help direct the reaction towards the desired isomer.- Purification by column chromatography of the free base before salt formation can separate the two isomers.
Issue 3: Impurities in the Final Oxalate Salt

The final product may contain impurities that affect its quality and performance in subsequent reactions.

Potential Cause Recommended Solution
Excess Oxalic Acid - Use a stoichiometric amount of oxalic acid relative to the morpholine free base.- Wash the precipitated oxalate salt with a cold solvent in which the salt has low solubility but oxalic acid is soluble, such as cold isopropanol or ether.
Presence of Regioisomer - Purify the 2-(4-fluorophenyl)morpholine free base by column chromatography before forming the oxalate salt.
Residual Solvents - Dry the final product under vacuum at a slightly elevated temperature to remove any residual solvents from the crystallization process.

Experimental Protocols

Key Experiment: Synthesis of 2-(4-Fluorophenyl)morpholine

This protocol is a generalized procedure based on common methods for the synthesis of 2-aryl-morpholines from epoxides.

Materials:

  • 4-Fluorostyrene oxide

  • Ethanolamine

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 4-fluorostyrene oxide in ethanol in a round-bottom flask.

  • Add ethanolamine to the solution (a slight excess may be used).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Key Experiment: Formation of this compound

Materials:

  • 2-(4-Fluorophenyl)morpholine (free base)

  • Oxalic acid (anhydrous)

  • Isopropanol (IPA) or other suitable solvent

Procedure:

  • Dissolve the purified 2-(4-fluorophenyl)morpholine free base in a minimal amount of isopropanol.

  • In a separate flask, dissolve a stoichiometric equivalent of anhydrous oxalic acid in isopropanol.

  • Slowly add the oxalic acid solution to the morpholine solution with stirring.

  • The oxalate salt should precipitate out of the solution. If not, the solution can be cooled or a co-solvent like diethyl ether can be added to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol or diethyl ether to remove any excess oxalic acid or other impurities.

  • Dry the product under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-Fluorophenyl)morpholine cluster_purification Purification cluster_salt_formation Oxalate Salt Formation 4-Fluorostyrene_Oxide 4-Fluorostyrene Oxide Reaction Reaction (e.g., Reflux in Ethanol) 4-Fluorostyrene_Oxide->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Free_Base Pure 2-(4-Fluorophenyl)morpholine (Free Base) Column_Chromatography->Pure_Free_Base Salt_Formation Salt Formation (in IPA) Pure_Free_Base->Salt_Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Salt_Formation Final_Product 2-(4-Fluorophenyl)morpholine Oxalate Salt_Formation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reaction_Pathway cluster_pathways Reaction Pathways Start 4-Fluorostyrene Oxide + Ethanolamine Desired_Pathway Nucleophilic attack at the less substituted carbon Start->Desired_Pathway Favored under basic conditions Side_Pathway Nucleophilic attack at the benzylic carbon Start->Side_Pathway Can occur, especially under acidic conditions Desired_Product 2-(4-Fluorophenyl)morpholine (Desired Product) Desired_Pathway->Desired_Product Side_Product 1-(4-fluorophenyl)-2-(morpholin-4-yl)ethanol (Regioisomeric Impurity) Side_Pathway->Side_Product

Caption: Signaling pathway illustrating the formation of the desired product and a potential side product.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Side_Reaction Regioisomer Formation? Problem->Check_Side_Reaction Check_Purification Inefficient Purification? Problem->Check_Purification Solution_Reaction Increase reaction time/temp. Monitor with TLC/LC-MS. Check_Reaction->Solution_Reaction Yes Solution_Side_Reaction Control pH. Purify free base via chromatography. Check_Side_Reaction->Solution_Side_Reaction Yes Solution_Purification Recrystallize oxalate salt. Wash with appropriate solvent. Check_Purification->Solution_Purification Yes

Caption: Logical relationship diagram for troubleshooting common issues.

References

Long-term storage and stability of 2-(4-Fluorophenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of 2-(4-Fluorophenyl)morpholine oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a well-sealed container at 2-8°C, protected from light and moisture.

Q2: What is the physical appearance of this compound?

A2: It is a white to off-white solid.[1]

Q3: What are the potential degradation pathways for this compound?

A3: While specific data for this exact molecule is limited, potential degradation pathways, based on its structure, include:

  • Hydrolysis: The morpholine ring or the oxalate salt could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation.

  • Photodegradation: The fluorophenyl group may undergo defluorination upon exposure to UV light.[2][3][4]

  • Thermal Degradation: High temperatures may lead to decomposition.

Q4: Is this compound sensitive to humidity?

A4: As an oxalate salt, the compound can be hygroscopic.[5] It is crucial to store it in a dry environment to prevent moisture absorption, which could potentially lead to degradation or changes in its physical properties. The presence of moisture can facilitate salt disproportionation, converting the salt back to the free base and oxalic acid.[6]

Q5: What is a typical retest period or shelf life for a pharmaceutical intermediate like this?

A5: The retest period for a pharmaceutical intermediate is determined by long-term stability studies. For a stable compound stored under recommended conditions, a retest period of 24 months or longer is often achievable.[7][8] However, this must be established through experimental data.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound.

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the HPLC column.- Incorrect mobile phase pH.- Column overload.- Use a high-purity, end-capped silica column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.[9]
Ghost Peaks - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection.- Flush the injector and column with a strong solvent.- Use high-purity mobile phase solvents and additives.- Implement a needle wash step in the injection sequence.[10][11]
Retention Time Drift - Poor column temperature control.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if performance continues to decline.[12]
New, Unidentified Peaks in Stability Samples - Presence of degradation products.- Perform peak purity analysis using a photodiode array (PDA) detector.- If the peak is impure or a new peak, proceed with forced degradation studies to identify the degradation pathway.
Handling and Storage Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Change in Physical Appearance (e.g., discoloration, clumping) - Exposure to light, heat, or humidity.- Store in an amber, well-sealed container at the recommended 2-8°C.- Store in a desiccator or with a desiccant to minimize moisture exposure.
Inconsistent Analytical Results - Non-homogeneity of the material due to improper storage.- Ensure the container is sealed properly after each use.- Gently mix the material before sampling if it has been stored for an extended period.

Data Presentation

The following table presents illustrative stability data for this compound under long-term storage conditions. Note: This data is for example purposes only and should be confirmed by in-house stability studies.

Time Point (Months)Storage ConditionAssay (% w/w)Total Impurities (% area)Appearance
05°C ± 3°C99.80.15White to off-white solid
35°C ± 3°C99.70.18Conforms
65°C ± 3°C99.80.20Conforms
95°C ± 3°C99.60.22Conforms
125°C ± 3°C99.70.25Conforms
245°C ± 3°C99.50.35Conforms

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

  • Photostability: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A sample protected from light should be used as a control.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: Screen different pH values (e.g., pH 3.0 phosphate buffer, pH 7.0 phosphate buffer).

    • Organic Phase: Screen acetonitrile and methanol.

  • Gradient Optimization: Develop a gradient elution method to separate the parent compound from impurities generated during forced degradation studies.

  • Detection: Use a PDA detector to monitor at a wavelength where the compound has maximum absorbance (e.g., ~220-280 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[13][14][15]

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (70°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify API 2-(4-Fluorophenyl)morpholine oxalate API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

HPLC_Method_Development_Workflow Start Start: Method Development Goal (Separate API from Degradants) Column Column & Mobile Phase Screening (C18, pH, Organic Solvent) Start->Column Gradient Gradient Optimization Column->Gradient DegradedSamples Inject Forced Degradation Samples Gradient->DegradedSamples Check Adequate Separation? DegradedSamples->Check Check->Column No Validation Method Validation (ICH Guidelines) Check->Validation Yes

Caption: HPLC Stability-Indicating Method Development Workflow.

References

Validation & Comparative

Unveiling the Structural Secrets of 2-(4-Fluorophenyl)morpholine Analogues: A Comparative Guide to Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that modulate the activity of monoamine transporters. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for treating a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the structural activity relationship (SAR) of 2-(4-Fluorophenyl)morpholine analogues, focusing on how subtle molecular modifications influence their potency and selectivity for these vital transporters.

Comparative Analysis of Monoamine Transporter Inhibition

The inhibitory activity of 2-phenylmorpholine analogues is highly dependent on the substitution pattern on the phenyl ring. The following table summarizes the in vitro potencies (IC50 values) of methyl-substituted 2-phenylmorpholine analogues at the dopamine, serotonin, and norepinephrine transporters. This data provides a foundation for predicting the effects of a 4-fluoro substitution.

CompoundPhenyl SubstitutionDAT IC50 (μM)[1][2]SERT IC50 (μM)[1][2]NET IC50 (μM)[1][2]
PhenmetrazineUnsubstituted1.93>101.2
2-MPM2-Methyl6.74>105.2
3-MPM3-Methyl>10>105.2
4-MPM4-Methyl1.931.11.8

Key SAR Observations:

  • Unsubstituted Phenyl Ring (Phenmetrazine): Exhibits potent inhibition of DAT and NET, with negligible activity at SERT.

  • ** ortho-Substitution (2-MPM):** A methyl group at the 2-position of the phenyl ring leads to a significant decrease in DAT potency compared to the unsubstituted analogue.

  • meta-Substitution (3-MPM): Moving the methyl group to the 3-position results in a dramatic loss of activity at both DAT and SERT.

  • para-Substitution (4-MPM): Substitution at the 4-position maintains high DAT and NET potency, comparable to the unsubstituted parent compound. Crucially, it introduces potent SERT inhibition, transforming the molecule into a triple reuptake inhibitor.

Predictive Insights for 2-(4-Fluorophenyl)morpholine Analogues:

Based on the trends observed with the methyl-substituted analogues, a fluorine atom at the 4-position of the phenyl ring is anticipated to confer a triple reuptake inhibitor profile. The high electronegativity and small size of the fluorine atom are expected to influence the electronic properties of the phenyl ring and its interaction with the transporter binding pockets. It is plausible that 2-(4-Fluorophenyl)morpholine would exhibit potent inhibition of DAT, SERT, and NET, making it a promising scaffold for the development of broad-spectrum monoamine reuptake inhibitors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the monoamine reuptake process and a typical experimental workflow for assessing transporter inhibition.

Monoamine_Reuptake_Inhibition Monoamine Reuptake and Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_release Release MA_vesicle->MA_release Action Potential MA_transporter Monoamine Transporter (DAT, SERT, NET) MA_transporter->MA_vesicle Recycling MA_synapse Monoamines (Dopamine, Serotonin, Norepinephrine) MA_release->MA_synapse MA_synapse->MA_transporter Reuptake MA_receptor Postsynaptic Receptors MA_synapse->MA_receptor Binding Inhibitor 2-(4-Fluorophenyl)morpholine Analogue Inhibitor->MA_transporter Blockade Experimental_Workflow Workflow for Monoamine Transporter Inhibition Assay start Start prepare_cells Prepare cells expressing DAT, SERT, or NET start->prepare_cells add_compounds Add 2-(4-Fluorophenyl)morpholine analogues at various concentrations prepare_cells->add_compounds add_radioligand Add radiolabeled monoamine substrate (e.g., [3H]dopamine) add_compounds->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate uptake by rapid filtration incubate->terminate_uptake measure_radioactivity Measure radioactivity using liquid scintillation counting terminate_uptake->measure_radioactivity analyze_data Analyze data to determine IC50 values measure_radioactivity->analyze_data end End analyze_data->end

References

A Comparative Guide to Analytical Method Validation for 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for the validation of 2-(4-Fluorophenyl)morpholine oxalate, a key intermediate in the synthesis of various pharmaceuticals.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in the selection and implementation of appropriate analytical methodologies.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, the volatility of the analyte, and the complexity of the sample matrix.

Table 1: Performance Comparison of HPLC and GC Methods for the Analysis of Phenylmorpholine Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18, Phenyl-HexylDB-624, TM-1701
Detector UV-Vis, PDA, MSFlame Ionization Detector (FID), MS
Linearity (r) ≥ 0.999≥ 0.999
Accuracy (Recovery) Typically 98-102%Typically 94-109%
Precision (RSD) Repeatability: < 2% Intermediate Precision: < 3%Intraday: 2.0-4.4% Interday: 3.3-7.0%
Limit of Detection (LOD) Analyte dependent, can reach µg/mL to ng/mL levels7.3 µg/L (for morpholine derivative)
Limit of Quantitation (LOQ) Analyte dependent, can reach µg/mL to ng/mL levels24.4 µg/L (for morpholine derivative)
Advantages Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[1]High resolution and sensitivity, especially for volatile and semi-volatile compounds.
Disadvantages May require more complex mobile phases.Requires the analyte to be volatile or amenable to derivatization.[2]

Experimental Workflows and Logical Relationships

A systematic approach to analytical method validation is essential to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Purpose Define Analytical Method Purpose and Scope Select_Method Select Appropriate Analytical Technique (e.g., HPLC, GC) Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Method Parameters (e.g., Mobile Phase, Temperature) Develop_Protocol->Optimize_Parameters Specificity Specificity / Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC

Caption: A general workflow for the validation of analytical methods.

Experimental Protocols

Below are detailed methodologies for HPLC and GC analysis, which can be adapted for the validation of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the determination of its purity.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) or a suitable C18 column.

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of 2-(4-Fluorophenyl)morpholine (a wavelength of approximately 254 nm is a common starting point).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard.

4. Validation Parameters to Evaluate:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of 2-(4-Fluorophenyl)morpholine after derivatization to increase its volatility.

1. Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic Conditions:

  • Column: A mid-polarity capillary column such as a DB-624 or TM-1701 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the analyte.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron Ionization (EI) mode with a scan range appropriate for the mass of the derivatized analyte.

3. Derivatization and Sample Preparation:

  • Derivatization: As 2-(4-Fluorophenyl)morpholine is a secondary amine, derivatization may be necessary to improve its volatility and chromatographic behavior.[3] A common approach for amines is acylation (e.g., with trifluoroacetic anhydride) or silylation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For both standards and samples, perform the derivatization reaction under optimized conditions.

    • Extract the derivatized analyte into an organic solvent (e.g., ethyl acetate) and concentrate if necessary.

4. Validation Parameters to Evaluate:

  • Specificity: Analyze a derivatized blank to ensure no interfering peaks.

  • Linearity: Prepare and analyze a series of derivatized standards to construct a calibration curve. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the underivatized standard into the sample matrix before the derivatization and extraction steps.[3] The recovery should be within an acceptable range (e.g., 90-110%).

  • Precision: Evaluate repeatability and intermediate precision on derivatized samples. The RSD should meet predefined acceptance criteria (e.g., ≤ 15%).

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the derivatized analyte.

  • Robustness: Evaluate the effect of small variations in derivatization conditions (e.g., reaction time, temperature) and GC parameters.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analytical validation of this compound. HPLC is a versatile and robust method that can directly analyze the compound, making it a common choice for routine quality control.[1] GC-MS, while requiring a derivatization step, can offer high sensitivity and specificity, which is particularly useful for trace-level analysis or impurity profiling. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. A thorough validation process, as outlined in this guide, is essential to ensure the reliability and accuracy of the analytical data generated.

References

A Comparative Guide to 2-(4-Fluorophenyl)morpholine Derivatives and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical data on various 2-(4-Fluorophenyl)morpholine derivatives and structurally related compounds. The objective is to offer a clear, data-driven overview of their biological activities, supported by experimental methodologies, to aid in drug discovery and development efforts. The information presented is collated from recent studies, highlighting key differences in potency and efficacy across different biological targets.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo activities of selected morpholine derivatives from various studies. This allows for a direct comparison of their potency and efficacy.

Table 1: In Vitro Anti-Inflammatory and Anticancer Activity of Morpholine Derivatives

Compound IDStructureTarget/AssayIC50 / ActivityCell LineSource
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolNO Production InhibitionPotent InhibitionRAW 264.7[1]
3c 2-morpholino-4-((4-chlorophenyl)amino)quinolineAnticancer11.42 µMHepG2[2]
3d 2-morpholino-4-((4-bromophenyl)amino)quinolineAnticancer8.50 µMHepG2[2]
3e 2-morpholino-4-((4-iodophenyl)amino)quinolineAnticancer12.76 µMHepG2[2]
FMN-4Morpho 4-Morpholinecarbonyl chloride conjugated FMNAnticancerSignificantly enhanced cytotoxicityA549, B16F10, 4T1[3]
M2 N-morpholine derivativeAnticancer (Topoisomerase II inhibitor)88.27 µg/mLMDA-MB-231[4]
M5 N-morpholine derivativeAnticancer (Topoisomerase II inhibitor)81.92 µg/mLMDA-MB-231[4]

Table 2: In Vitro Antimicrobial and Enzyme Inhibition Activity of Morpholine Derivatives

Compound IDStructureTarget/AssayMIC / IC50Organism/EnzymeSource
BKP-115 morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio) acetateAnti-inflammatory in pancreatitis model-Rats
5h 2-(4-chlorophenyl)-N-(4-morpholinophenyl)thiazol-4-amineDNA Gyrase Inhibition3.52 µg/ml-[5]
5g 2-(4-bromophenyl)-N-(4-morpholinophenyl)thiazol-4-amineDNA Gyrase Inhibition3.76 µg/ml-[5]
Compound 24 4-para-nitrophenyl N-ethyl-morpholine derivativeCarbonic Anhydrase II Inhibition14.68 µMBovine CA-II[6]
PQQ16P Quinoline derivativeNorA Efflux Pump Inhibition-Staphylococcus aureus[7]
PQK4F Quinoline derivativeNorA Efflux Pump Inhibition-Staphylococcus aureus[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)[1]
  • Cell Culture: RAW 264.7 macrophage cells were cultured in appropriate media.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., V8) for a specified period.

  • LPS Stimulation: Lipopolysaccharide (LPS) was added to the cell cultures to induce an inflammatory response and stimulate nitric oxide (NO) production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the amount of nitrite was calculated from a standard curve.

  • Data Analysis: The inhibitory effect of the compounds on NO production was determined by comparing the nitrite concentrations in treated cells to those in untreated, LPS-stimulated cells.

Anticancer Activity Assay (MTT Assay)[2]
  • Cell Seeding: Human cancer cell lines (e.g., HepG2) were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells were then incubated with various concentrations of the test compounds for a predetermined time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration.

DNA Gyrase Inhibition Assay[6]
  • Enzyme and DNA Preparation: A reaction mixture containing DNA gyrase, relaxed plasmid DNA, and reaction buffer was prepared.

  • Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at a specific temperature to allow for DNA supercoiling by the gyrase.

  • Reaction Termination: The reaction was stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The reaction products were separated by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates.

  • Visualization and Analysis: The DNA bands were visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of DNA gyrase activity was determined by the reduction in the amount of supercoiled DNA.

Visualizing Experimental Workflows and Pathways

To better illustrate the experimental processes and the relationships between the studied compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_synthesis Chemical Synthesis cell_culture Cell Culture (e.g., RAW 264.7, HepG2) compound_treatment Compound Treatment cell_culture->compound_treatment assay Specific Assay (e.g., Griess, MTT) compound_treatment->assay data_analysis Data Analysis (IC50, MIC) assay->data_analysis animal_model Animal Model (e.g., Rats) disease_induction Disease Induction (e.g., Pancreatitis) animal_model->disease_induction compound_admin Compound Administration outcome_measure Outcome Measurement (Biochemical markers) compound_admin->outcome_measure disease_induction->compound_admin starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction purification Purification reaction->purification characterization Characterization (NMR, MS) purification->characterization compound_comparison_logic cluster_fluoro Fluorophenyl Derivatives cluster_quinoline Quinoline Hybrids cluster_thiazole Thiazole Conjugates parent 2-Phenylmorpholine Core v8 V8 (Anti-inflammatory) parent->v8 Modification bkp115 BKP-115 (Anti-pancreatitis) parent->bkp115 Modification c3d 3d (Anticancer) parent->c3d Hybridization pqq16p PQQ16P (Efflux Pump Inhibitor) parent->pqq16p Hybridization c5h 5h (DNA Gyrase Inhibitor) parent->c5h Conjugation c24 Compound 24 (CA-II Inhibitor) parent->c24 Conjugation

References

Comparative Cross-Reactivity Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 2-(4-Fluorophenyl)morpholine oxalate, a synthetic compound with applications in pharmaceutical research and development.[1] Given its structural characteristics, particularly the 2-phenylmorpholine core, this compound is analogous to a class of substances known for their interaction with monoamine transporters.[2][3] This guide outlines the probable biological targets, compares it with structurally similar alternatives, and provides detailed experimental protocols for empirical validation.

Overview of this compound and its Potential Pharmacological Profile

This compound belongs to the phenylmorpholine class of compounds. Derivatives of 2-phenylmorpholine, such as phenmetrazine and phendimetrazine, are known to act as monoamine releasing agents and/or reuptake inhibitors, with stimulant effects.[2][3][4] These compounds primarily interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5] The substitution of a fluorine atom on the phenyl ring, as seen in the target compound, can significantly modulate the potency and selectivity of its interactions with these transporters.

Furthermore, recent research has explored chiral morpholine scaffolds as potent and selective antagonists for the dopamine D4 receptor (D4R), indicating another potential area of cross-reactivity for this compound.[1][6][7][8] Therefore, a thorough cross-reactivity assessment is crucial to characterize its pharmacological profile and predict potential off-target effects.

Comparison with Alternative Phenylmorpholine Analogs

While specific experimental data for this compound is not publicly available, a comparison can be drawn with its structural analogs. The following table summarizes the monoamine transporter activity for well-characterized phenylmorpholine derivatives. This provides a baseline for hypothesizing the potential activity of this compound.

CompoundPrimary MechanismDopamine (DA) Release/Uptake Inhibition (EC50/IC50)Norepinephrine (NE) Release/Uptake Inhibition (EC50/IC50)Serotonin (5-HT) Release/Uptake Inhibition (EC50/IC50)Reference
This compound To be determined To be determined To be determined To be determined
PhenmetrazineMonoamine Releaser70-131 nM (EC50)29-50.4 nM (EC50)7,765->10,000 nM (EC50)[3]
PhendimetrazineProdrug to Phenmetrazine>10,000 nM (EC50)>10,000 nM (EC50)>100,000 nM (EC50)[3][4]
3-Fluorophenmetrazine (PAL-593)Monoamine Releaser43 nM (EC50)30 nM (EC50)2558 nM (EC50)[2]
4-Methylphenmetrazine (4-MPM)Uptake Inhibitor1.93 µM (IC50)~1.2-5.2 µM (IC50)Potent Inhibitor[5]

EC50 (half maximal effective concentration) for release assays; IC50 (half maximal inhibitory concentration) for uptake inhibition assays. Lower values indicate higher potency.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, a tiered approach involving radioligand binding assays and functional neurotransmitter uptake/release assays is recommended.

Radioligand Binding Affinity Assays

This experiment determines the affinity of the test compound for a panel of receptors, transporters, and ion channels.

Objective: To determine the binding constants (Ki) of this compound for monoamine transporters (DAT, NET, SERT) and other potential off-target receptors (e.g., dopamine D1-D5, serotonin, adrenergic, and opioid receptors).

Materials:

  • Cell membranes prepared from cell lines expressing the target human receptors/transporters.

  • Specific radioligands for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • This compound.

  • Assay buffers, scintillation fluid, 96-well filter plates, and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd value, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake/Release Assays

This functional assay measures the compound's ability to inhibit neurotransmitter reuptake or stimulate its release.

Objective: To determine the functional potency (IC50 or EC50) of this compound as an inhibitor or releaser at DAT, NET, and SERT.

Materials:

  • Freshly prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET).

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • This compound and reference compounds (e.g., cocaine for uptake inhibition, d-amphetamine for release).

  • Appropriate physiological buffers (e.g., Krebs-Ringer buffer).

  • Filtration apparatus and liquid scintillation counter.

Procedure (Uptake Inhibition):

  • Synaptosome Preparation: Isolate synaptosomes from dissected rat brain tissue via differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomal preparations with various concentrations of this compound or a reference inhibitor for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the respective [³H]-neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped in the synaptosomes (and thus on the filters) using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of the test compound.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity A Prepare Cell Membranes (Expressing Target Receptors) B Radioligand Binding Assay (Competition vs. Specific Radioligand) A->B C Data Analysis (Calculate IC50 and Ki values) B->C F Data Analysis (Calculate IC50 for Uptake Inhibition) C->F Proceed if significant binding is observed D Isolate Synaptosomes (from Rat Brain Regions) E Neurotransmitter Uptake Assay (Measure Inhibition of [³H]-Neurotransmitter Uptake) D->E E->F

Caption: Tiered experimental workflow for assessing cross-reactivity.

Dopamine_Transporter_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Released DA_Vesicle->DA_Released Release DA_Receptor Dopamine Receptors DA_Released->DA_Receptor Binding DAT Dopamine Transporter (DAT) DA_Released->DAT Reuptake Compound 2-(4-Fluorophenyl)morpholine (Potential Blocker) Compound->DAT Blockade

Caption: Mechanism of dopamine transporter (DAT) blockade.

Conclusion

Based on its structural similarity to known psychoactive compounds, this compound is predicted to exhibit cross-reactivity with monoamine transporters, particularly the dopamine and norepinephrine transporters. There is also a potential for interaction with dopamine D4 receptors. The provided experimental protocols offer a robust framework for quantifying these interactions and establishing a comprehensive pharmacological profile. Such studies are essential for any further development of this compound for therapeutic or research purposes, ensuring a clear understanding of its biological activity and potential off-target effects.

References

Comparative Analysis of Synthetic Routes to 2-(4-Fluorophenyl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 2-(4-fluorophenyl)morpholine oxalate, a crucial building block in the development of novel therapeutics, particularly those targeting neurological disorders. The selection of an optimal synthesis route is critical for efficiency, scalability, and cost-effectiveness in drug development. This document outlines two distinct pathways, presenting available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary of Synthetic Routes

Two primary synthetic strategies for 2-(4-fluorophenyl)morpholine are explored:

  • Route A: Synthesis from an α-Bromo Ketone. This well-established approach for 2-arylmorpholines involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with diethanolamine, followed by cyclization.

  • Route B: Synthesis from a Styrene Oxide. This route proposes the reaction of 4-fluorostyrene oxide with ethanolamine, leveraging an epoxide ring-opening mechanism followed by intramolecular cyclization.

The final step for both routes is the formation of the oxalate salt by treating the 2-(4-fluorophenyl)morpholine free base with oxalic acid.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. It is important to note that while Route A is based on established methodologies for analogous compounds, specific experimental data for the 4-fluoro derivative is limited in readily available literature. Route B is a plausible synthetic pathway, though it is less documented for this specific substrate.

ParameterRoute A: From α-Bromo KetoneRoute B: From Styrene Oxide
Starting Materials 2-bromo-1-(4-fluorophenyl)ethanone, Diethanolamine4-Fluorostyrene oxide, Ethanolamine
Key Intermediates N,N-bis(2-hydroxyethyl)-2-(4-fluorophenyl)-2-oxoethan-1-aminium1-((2-hydroxyethyl)amino)-1-(4-fluorophenyl)ethan-2-ol
Overall Yield Estimated 50-60% (based on analogous reactions)Estimated 40-50% (based on analogous reactions)
Purity Typically >95% after purificationTypically >95% after purification
Reaction Time Multi-step, potentially 24-48 hoursTwo steps, potentially 12-24 hours
Scalability Good, established for similar structuresModerate, may require optimization for large scale
Reagent Availability Readily availableReadily available
Key Advantages More established methodology for 2-arylmorpholinesPotentially fewer steps
Key Disadvantages May require a separate reduction stepLess specific literature data available

Experimental Protocols

Route A: Synthesis from 2-bromo-1-(4-fluorophenyl)ethanone

This route proceeds in two main stages: the synthesis of the α-bromo ketone and its subsequent reaction with diethanolamine and cyclization.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone

  • Reaction: Bromination of 4-fluoroacetophenone.

  • Reagents: 4-fluoroacetophenone, N-bromosuccinimide (NBS), benzoyl peroxide (initiator).

  • Procedure: To a solution of 4-fluoroacetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Expected Yield: 80-90%.

Step 2: Synthesis of 2-(4-Fluorophenyl)morpholine

  • Reaction: Alkylation of diethanolamine with 2-bromo-1-(4-fluorophenyl)ethanone followed by reductive cyclization.

  • Reagents: 2-bromo-1-(4-fluorophenyl)ethanone, diethanolamine, a suitable reducing agent (e.g., sodium borohydride), and a base (e.g., potassium carbonate).

  • Procedure: Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and diethanolamine (2 equivalents) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (2 equivalents) and stir the mixture at room temperature for 12-16 hours. The intermediate amino ketone is then reduced and cyclized in situ or in a subsequent step. For the reduction, cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

  • Expected Yield: 60-70%.

Route B: Synthesis from 4-Fluorostyrene Oxide

This route offers a potentially more direct approach to the morpholine ring system.

Step 1: Synthesis of 4-Fluorostyrene Oxide

  • Reaction: Epoxidation of 4-fluorostyrene.

  • Reagents: 4-fluorostyrene, meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure: Dissolve 4-fluorostyrene (1 equivalent) in a chlorinated solvent like dichloromethane. Cool the solution to 0°C and add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.

  • Expected Yield: 85-95%.

Step 2: Synthesis of 2-(4-Fluorophenyl)morpholine

  • Reaction: Ring-opening of 4-fluorostyrene oxide with ethanolamine followed by intramolecular cyclization.

  • Reagents: 4-fluorostyrene oxide, ethanolamine.

  • Procedure: To a solution of 4-fluorostyrene oxide (1 equivalent) in a protic solvent like ethanol or isopropanol, add an excess of ethanolamine (3-5 equivalents). Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess ethanolamine and solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Expected Yield: 50-60%.

Final Step: Preparation of this compound
  • Reaction: Acid-base reaction between the morpholine derivative and oxalic acid.

  • Reagents: 2-(4-fluorophenyl)morpholine, oxalic acid.

  • Procedure: Dissolve the purified 2-(4-fluorophenyl)morpholine free base (1 equivalent) in a suitable solvent such as isopropanol or acetone. In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, warming gently if necessary. Add the oxalic acid solution dropwise to the morpholine solution with stirring. The oxalate salt will typically precipitate out of the solution. The mixture can be stirred at room temperature for 1-2 hours to ensure complete precipitation. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Expected Yield: >95%.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_A cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Products 4-Fluoroacetophenone 4-Fluoroacetophenone 2-Bromo-1-(4-fluorophenyl)ethanone 2-Bromo-1-(4-fluorophenyl)ethanone 4-Fluoroacetophenone->2-Bromo-1-(4-fluorophenyl)ethanone Bromination Diethanolamine Diethanolamine Amino-ketone Intermediate Amino-ketone Intermediate Diethanolamine->Amino-ketone Intermediate 2-Bromo-1-(4-fluorophenyl)ethanone->Amino-ketone Intermediate Alkylation 2-(4-Fluorophenyl)morpholine 2-(4-Fluorophenyl)morpholine Amino-ketone Intermediate->2-(4-Fluorophenyl)morpholine Reductive Cyclization This compound This compound 2-(4-Fluorophenyl)morpholine->this compound Oxalic Acid

Caption: Synthetic pathway for Route A, starting from 4-fluoroacetophenone.

Route_B cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Products 4-Fluorostyrene 4-Fluorostyrene 4-Fluorostyrene Oxide 4-Fluorostyrene Oxide 4-Fluorostyrene->4-Fluorostyrene Oxide Epoxidation Ethanolamine Ethanolamine Amino-alcohol Intermediate Amino-alcohol Intermediate Ethanolamine->Amino-alcohol Intermediate 4-Fluorostyrene Oxide->Amino-alcohol Intermediate Ring Opening 2-(4-Fluorophenyl)morpholine 2-(4-Fluorophenyl)morpholine Amino-alcohol Intermediate->2-(4-Fluorophenyl)morpholine Intramolecular Cyclization This compound This compound 2-(4-Fluorophenyl)morpholine->this compound Oxalic Acid

Caption: Synthetic pathway for Route B, starting from 4-fluorostyrene.

Conclusion

Both Route A and Route B present viable methods for the synthesis of this compound. Route A follows a more traditionally documented pathway for analogous 2-arylmorpholines, potentially offering a more predictable outcome for researchers. Route B, while less specifically documented for this substrate, offers a potentially shorter synthesis that may be advantageous if optimized. The choice between these routes will depend on the specific requirements of the research, including available starting materials, desired scale, and the need for process optimization. The final salt formation step is a straightforward and high-yielding process applicable to the free base obtained from either route. Further process development and optimization would be necessary to definitively determine the most efficient and scalable route for industrial production.

References

A Comparative Analysis of the Biological Potency of 2-(4-Fluorophenyl)morpholine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of 2-(4-Fluorophenyl)morpholine oxalate and similar phenylmorpholine derivatives. The focus is on their interactions with monoamine transporters, which are key targets in the development of therapeutics for a range of neurological and psychiatric disorders. The data presented is compiled from in vitro studies and is intended to inform structure-activity relationship (SAR) analyses and guide further research.

Introduction

2-Phenylmorpholine and its analogs are a class of compounds known for their psychoactive properties, primarily acting as monoamine reuptake inhibitors and/or releasing agents. The parent compound, phenmetrazine, was formerly used as an anorectic. Structural modifications, such as halogen substitution on the phenyl ring, can significantly alter the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide specifically examines the influence of a 4-fluoro substitution on the phenyl ring of the 2-phenylmorpholine scaffold. While direct experimental data for 2-(4-Fluorophenyl)morpholine is limited in the public domain, a comprehensive comparison is made using data from its close structural analogs, the fluorinated isomers of phenmetrazine (which contains an additional methyl group at the 3-position of the morpholine ring).

Comparative Biological Potency: In Vitro Data

The following tables summarize the in vitro potency of fluorophenmetrazine (FPM) isomers and related compounds at human monoamine transporters. The data is primarily derived from radioligand binding or uptake inhibition assays in HEK293 cells stably expressing the respective human transporters.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
2-Fluorophenmetrazine (2-FPM) 25001800>80000>32
3-Fluorophenmetrazine (3-FPM) <2500<2500>80000>32
4-Fluorophenmetrazine (4-FPM) <2500<2500>80000>32
Phenmetrazine 67401200>10000>1.48
Cocaine <2500<2500<2500~1

Data is compiled from studies on fluorinated phenmetrazine "legal highs". Note that 2-(4-Fluorophenyl)morpholine lacks the 3-methyl group of the FPMs, which may influence potency.

Table 2: Monoamine Transporter-Mediated Efflux (EC50 nM)
CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
3-Fluorophenmetrazine (3-FPM) 43302558

This data indicates that 3-FPM acts as a potent releasing agent for dopamine and norepinephrine, with significantly lower potency at the serotonin transporter.

Structure-Activity Relationship (SAR) Insights

The available data on fluorinated phenmetrazine analogs suggests the following SAR trends:

  • Fluorine Position: The position of the fluorine atom on the phenyl ring can influence potency and selectivity. While the provided data for FPM isomers shows broad catecholamine transporter activity, historical data on other phenethylamines suggests that para-substitution (as in 4-FPM and the target compound 2-(4-Fluorophenyl)morpholine) can increase affinity for the serotonin transporter.

  • Substrate-Type Activity: Many phenmetrazine analogs are not merely uptake inhibitors but also act as substrate-type releasers, inducing reverse transport of monoamines. This dual mechanism of action contributes to their potent stimulant effects.

  • 3-Methyl Group: The absence of the 3-methyl group in 2-(4-Fluorophenyl)morpholine compared to the FPMs is a key structural difference that would likely alter its biological activity profile, potentially affecting both potency and the balance between uptake inhibition and release.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of compounds to inhibit monoamine uptake in a cellular context.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds at the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Poly-D-lysine coated 96-well plates.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Unlabeled test compounds and reference inhibitors (e.g., cocaine, mazindol, citalopram).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells in 96-well plates and culture until they reach a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KHB.

  • Pre-incubation: Wash the cells with KHB and then pre-incubate them with various concentrations of the test compounds or reference inhibitors for a specified time (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the inhibition curves.

Transporter-Mediated Efflux Assay

This protocol is designed to assess the ability of a compound to induce the release of monoamines from cells via transporter-mediated efflux.

Objective: To determine if a test compound acts as a substrate (releaser) for monoamine transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Poly-D-lysine coated 24- or 96-well plates.

  • Krebs-HEPES buffer.

  • Radiolabeled substrates for preloading the cells.

  • Test compounds.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating and Preloading: Plate the cells and allow them to grow to confluency. Preload the cells with the appropriate radiolabeled monoamine by incubating them in buffer containing the radiotracer for a defined period (e.g., 30-60 minutes).

  • Washing: Wash the cells thoroughly with fresh buffer to remove extracellular radiolabel.

  • Efflux Induction: Add the test compound at a specific concentration to the cells and incubate for a set time (e.g., 10-30 minutes).

  • Sample Collection: Collect the extracellular buffer (which contains the released radiolabel) and lyse the cells to determine the amount of radiolabel remaining intracellularly.

  • Scintillation Counting: Measure the radioactivity in both the extracellular and intracellular fractions.

  • Data Analysis: Calculate the percentage of total radioactivity released into the medium. Compare the release induced by the test compound to that of a known releasing agent (e.g., amphetamine) and a known uptake inhibitor (which should not induce significant efflux).

Visualizations

Monoamine Transporter Action and Inhibition

Monoamine_Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Intervention MA_vesicle Monoamine Vesicle MA_cytosol Cytosolic Monoamines MA_vesicle->MA_cytosol Release into Cytosol MA_synapse Extracellular Monoamines MA_cytosol->MA_synapse Vesicular Release Transporter Monoamine Transporter (DAT, NET, SERT) MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Inhibitor 2-(4-Fluorophenyl)morpholine & Analogs Inhibitor->Transporter Inhibition of Reuptake

Caption: Mechanism of monoamine transporter inhibition by 2-phenylmorpholine analogs.

Experimental Workflow for In Vitro Potency Determination

Workflow start Start: Compound Synthesis (e.g., this compound) cell_culture Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT start->cell_culture uptake_assay Uptake Inhibition Assay: - Add radiolabeled substrate - Incubate with test compound - Measure retained radioactivity cell_culture->uptake_assay efflux_assay Efflux Assay: - Preload cells with radiolabel - Add test compound - Measure released radioactivity cell_culture->efflux_assay data_analysis Data Analysis: - Calculate IC50/EC50 values - Determine selectivity ratios uptake_assay->data_analysis efflux_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for assessing the in vitro biological potency of test compounds.

Conclusion

The biological potency of 2-(4-Fluorophenyl)morpholine and its analogs is primarily dictated by their interaction with monoamine transporters. Based on data from structurally similar compounds, it is anticipated that 2-(4-Fluorophenyl)morpholine will act as a potent inhibitor of dopamine and norepinephrine transporters, with the 4-fluoro substitution potentially enhancing its affinity for the serotonin transporter compared to unsubstituted analogs. The provided experimental protocols offer a framework for the direct evaluation of this and other novel compounds. Further in vivo studies, such as locomotor activity and microdialysis, are necessary to fully elucidate the pharmacological profile and therapeutic potential of these molecules.

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)morpholine oxalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 2-(4-Fluorophenyl)morpholine oxalate, a compound utilized in pharmaceutical research and development.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

  • Morpholine Component: Morpholine is known to be a corrosive, flammable, and toxic liquid.[2][3] It can cause severe skin burns and eye damage.[4]

  • Oxalate Component: Oxalate salts are generally harmful if swallowed or if they come into contact with skin.[5][6]

  • Fluorophenyl Component: Fluorinated organic compounds can release toxic gases, such as hydrogen fluoride, upon thermal decomposition.[7][8] They are also noted for their persistence in the environment.[9]

Therefore, this compound should be treated as a flammable, corrosive, and toxic substance.

Table 1: Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[10] For solid spills, carefully sweep up the material to avoid creating dust.

  • Neutralization (for Morpholine component): Spills should be covered with sodium bisulfate to neutralize the basic morpholine component.[3]

  • Collection: Carefully scoop the absorbed and neutralized material into a suitable, labeled, and sealable container for hazardous waste.[11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

Proper Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][13]

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, gloves) in a designated and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[1][12] This area should be away from incompatible materials, particularly strong oxidizing agents.[2]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[12]

Table 2: Waste Stream Management

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled, sealed, and compatible hazardous waste container for solids.Collection by certified hazardous waste disposal service for incineration at a licensed facility.[14]
Solutions of this compound Labeled, sealed, and compatible hazardous waste container for liquids.Collection by certified hazardous waste disposal service for incineration at a licensed facility.[14]
Contaminated Labware (disposable) Lined hazardous waste box or drum.Collection by certified hazardous waste disposal service.
Contaminated PPE Lined hazardous waste box or drum.Collection by certified hazardous waste disposal service.

Visual Guides for Safe Handling and Disposal

To further aid in understanding the proper procedures, the following diagrams illustrate the key workflows.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Store in Satellite Area Store in Satellite Area Collect in Labeled Container->Store in Satellite Area EHS Pickup EHS Pickup Store in Satellite Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility Incineration

Caption: Disposal Workflow Diagram

SpillResponse Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear Full PPE Wear Full PPE Evacuate Area->Wear Full PPE Contain Spill Contain Spill Wear Full PPE->Contain Spill Neutralize (if applicable) Neutralize (if applicable) Contain Spill->Neutralize (if applicable) Collect Waste Collect Waste Neutralize (if applicable)->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Spill Response Flowchart

References

Personal protective equipment for handling 2-(4-Fluorophenyl)morpholine oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(4-Fluorophenyl)morpholine oxalate

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound utilized in pharmaceutical research and development.[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for potent compounds.[2][3]

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required at all times.[4]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[4][5]
Hand GlovesChemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[3] Always inspect gloves for integrity before use.[6] Double-gloving is recommended.
Body Laboratory CoatA clean, buttoned lab coat must be worn.
Chemical-Resistant GownFor procedures with a higher risk of contamination, a disposable, chemical-resistant gown should be worn over the lab coat.[7]
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[4][8]
RespiratorIn the absence of adequate ventilation, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.[3][7] A proper fit test is required.
Footwear Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.[6]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound.

2.1. Preparation and Weighing:

  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Weighing: If possible, use a balance inside the fume hood or a powder containment hood. If weighing outside a hood, ensure minimal air currents and use appropriate respiratory protection.

  • Utensils: Use dedicated spatulas and weighing papers. Clean all utensils thoroughly after use.

2.2. Solution Preparation:

  • Solvent Addition: Add solvent to the solid compound slowly to avoid splashing and aerosol generation.

  • Mixing: Use a sealed container for mixing or dissolving. If heating is required, use a controlled heating mantle and ensure proper ventilation.

2.3. Experimental Use:

  • Transfers: When transferring solutions, use appropriate pipettes or cannulas to minimize spills and drips.

  • Reactions: Conduct all reactions in a chemical fume hood. Ensure that all glassware is properly secured.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

3.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

3.2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

3.3. Final Disposal:

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not dispose of this compound down the drain.[9]

Emergency Procedures

4.1. Spills:

  • Small Spills: For small powder spills within a fume hood, gently cover with an absorbent material and then carefully collect into a hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.

4.2. Exposures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Post-Experiment A Receive & Log Compound B Don PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G K Decontaminate Work Area F->K H Label Waste Containers G->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J L Doff PPE K->L M Wash Hands L->M

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.